4-methoxy-1H-pyrrolo[3,2-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-6-2-4-9-7(6)3-5-10-8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIKWYIVQUDQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646637 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-76-9 | |
| Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the 4-methoxy-1H-pyrrolo[3,2-c]pyridine Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core structure, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, spectroscopic data, and the biological activities of its derivatives, with a focus on their potential as therapeutic agents.
Core Structure and Chemical Properties
The this compound is a bicyclic heteroaromatic compound with the chemical formula C₈H₈N₂O. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methoxy group substituted at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| XlogP (predicted) | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem.[1]
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Scaffold
A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized from commercially available 2-bromo-5-methylpyridine.[2] This intermediate serves as a versatile precursor for the introduction of various substituents at the 6-position via cross-coupling reactions, and further modifications can be made to introduce the 4-methoxy group.
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)[2]
This protocol describes the synthesis of a key intermediate that can be further elaborated to the desired 4-methoxy derivative.
Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide
-
Add the 2-bromo-5-methylpyridine 1-oxide to a mixture of fuming nitric acid and sulfuric acid at a low temperature (e.g., 0 °C).
-
Carefully warm the reaction to room temperature and stir until completion.
-
Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired nitro derivative.
Step 3: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
React the 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.
-
The resulting intermediate is then treated with a reducing agent, such as iron powder in acetic acid, to effect the reductive cyclization to the pyrrolo[3,2-c]pyridine core.
-
Purify the crude product by column chromatography to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Spectroscopic Characterization
Specific spectroscopic data for the unsubstituted this compound core is not available in the reviewed literature. However, extensive data for various derivatives have been published, providing insights into the expected spectral characteristics.
¹H and ¹³C NMR Spectroscopy
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a representative derivative, 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[3]
Table 2: NMR Data for a 6-substituted-1H-pyrrolo[3,2-c]pyridine Derivative
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |
| 9.05 (s, 1H) | 159.94 |
| 7.95 (d, J = 8.8 Hz, 2H) | 154.05 |
| 7.73 (s, 1H) | 149.76 |
| 7.35 (d, J = 3.3 Hz, 1H) | 143.11 |
| 7.00 (d, J = 8.8 Hz, 2H) | 141.27 |
| 6.78 (d, J = 3.2 Hz, 1H) | 137.49 |
| 6.71 (s, 2H) | 134.21 |
| 3.94 (s, 3H) | 129.94 |
| 3.91 (s, 6H) | 128.15 |
| 3.86 (s, 3H) | 124.41 |
| 114.16 | |
| 113.49 | |
| 102.85 | |
| 102.42 | |
| 101.61 | |
| 61.05 | |
| 56.43 | |
| 55.36 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of synthesized compounds. For the derivative mentioned above, the calculated m/z for [M+H]⁺ was 391.1658, with a found value of 391.1654, confirming the molecular formula C₂₃H₂₃N₂O₄.[3]
Infrared Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While specific data for the this compound core is not provided, a typical ATR-IR spectrum would be expected to show characteristic bands for C-H, C=C, C=N, and C-O stretching and bending vibrations.[4]
Biological Activities and Therapeutic Potential
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential in drug discovery, particularly in the field of oncology.
Anticancer Activity: Tubulin Polymerization Inhibition
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[3][5] These compounds exhibit potent antiproliferative activity against a range of human cancer cell lines.
Table 3: In Vitro Antiproliferative Activity of a Lead 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
Data from Wang et al. (2024).[3]
These derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for cell division.[2] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Objective: To assess the in vitro effect of test compounds on the polymerization of tubulin.
-
Materials: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9), test compounds, positive control (e.g., colchicine), 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare solutions of the test compounds and positive control in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the polymerization buffer and the test compound or control.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately measure the absorbance (e.g., at 340 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at 37 °C.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance against time to generate polymerization curves and calculate the IC₅₀ values.
-
Kinase Inhibition: Targeting FMS-like Tyrosine Kinase 3 (FLT3)
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have also been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in various cancers, particularly acute myeloid leukemia (AML).[6][7]
FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.[7] These pathways include the RAS/RAF/MEK/ERK, JAK/STAT, and PI3K/AKT pathways.[1] Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core can block the ATP-binding site of the kinase domain, thereby preventing signal transduction.
Conclusion
The this compound core structure represents a privileged scaffold in medicinal chemistry. Its derivatives have shown significant promise as potent therapeutic agents, particularly in the development of anticancer drugs through mechanisms such as tubulin polymerization inhibition and kinase inhibition. Further exploration of this core structure and its analogues is warranted to unlock its full therapeutic potential. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. rsc.org [rsc.org]
- 6. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Synthesis of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with potent biological activities, including as kinase inhibitors for cancer therapy.[1][2] This technical guide provides a comprehensive overview of a plausible synthetic route to a key derivative, 4-methoxy-1H-pyrrolo[3,2-c]pyridine, based on established methodologies for related structures. Detailed experimental protocols, quantitative data from analogous syntheses, and workflow visualizations are presented to assist researchers in the development of novel therapeutics based on this privileged scaffold.
Synthetic Strategy Overview
The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be achieved through several synthetic routes. A common and effective strategy involves a domino Sonogashira coupling and cyclization reaction of a substituted 4-amino-2-bromo-5-iodopyridine with a suitable alkyne.[2] An alternative approach builds the pyrrole ring onto a pre-functionalized pyridine core.[3][4]
This guide outlines a proposed multi-step synthesis adapted from the literature, commencing with a commercially available pyridine derivative. The key steps include nitration, oxidation, functionalization, and final annulation to form the fused pyrrole ring.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar 1H-pyrrolo[3,2-c]pyridine derivatives.[3][4]
Step 1: Synthesis of 2-Bromo-4-methoxy-5-nitropyridine
A common starting point for the synthesis of substituted pyrrolo[3,2-c]pyridines is a functionalized pyridine ring. While a direct synthesis for a 4-methoxy derivative is not explicitly detailed in the search results, a plausible route can be extrapolated from the synthesis of similar compounds. This would likely involve the nitration of a 2-bromo-4-methoxypyridine precursor.
General Procedure (Adapted): To a solution of the 2-bromo-4-methoxypyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is carefully poured onto ice and neutralized with a suitable base (e.g., sodium carbonate) before being extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the product.
Step 2: Reductive Cyclization to form 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
The formation of the pyrrole ring is a critical step. Based on the synthesis of related compounds, a reductive cyclization of a vinyl intermediate is a viable method.[3][4] This involves the reaction of the nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by reduction with iron powder in acetic acid.
Experimental Protocol (Adapted from Wang et al., 2024):
-
The 2-bromo-4-methoxy-5-nitropyridine derivative is dissolved in N,N-dimethylformamide (DMF).
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added, and the mixture is heated.[3][4]
-
After completion of the reaction to form the enamine intermediate, the solvent is removed.
-
The residue is then dissolved in a mixture of acetic acid and water.
-
Iron powder is added portion-wise, and the reaction is heated.
-
Upon completion, the mixture is filtered, neutralized, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Step 3: Functionalization of the Pyrrolo[3,2-c]pyridine Core
The 6-bromo substituent serves as a handle for introducing further diversity through cross-coupling reactions, such as the Suzuki coupling. This allows for the attachment of various aryl or heteroaryl groups at this position.[3][5]
General Suzuki Coupling Protocol (Adapted from Wang et al., 2024):
-
To a degassed mixture of 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, the desired boronic acid (1.5 equivalents), and a base such as potassium carbonate (5 equivalents) in a solvent system like 1,4-dioxane and water are added.[3][5]
-
A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents), is added.[3][5]
-
The reaction is heated, often in a microwave reactor, at a temperature around 125 °C for approximately 26 minutes.[3][5]
-
After completion, the mixture is cooled and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the product.[3][5]
Quantitative Data
The following table summarizes typical reaction yields for key steps in the synthesis of analogous 1H-pyrrolo[3,2-c]pyridine derivatives, providing an estimate for the proposed synthesis of the 4-methoxy variant.
| Reaction Step | Product | Analogous Yield (%) | Reference |
| Suzuki Coupling | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | 32 - 94 | [3] |
| Suzuki Coupling | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 | [5] |
| Suzuki Coupling | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 | [3] |
| Suzuki Coupling | 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 85 | [3] |
| Suzuki Coupling | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 | [3] |
| Suzuki Coupling | 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 | [3] |
| Suzuki Coupling | 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 32 | [3][5] |
Visualized Workflows
The following diagrams illustrate the proposed synthetic pathway and a typical experimental workflow for the functionalization of the this compound scaffold.
Caption: Proposed synthetic pathway for 6-Aryl-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-1H-pyrrolo[3,2-c]pyridine
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-methoxy-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related analogues and generalized experimental protocols relevant to its characterization.
Core Physicochemical Data
| Property | Value | Source | Notes |
| Molecular Formula | C₈H₈N₂O | - | - |
| Molecular Weight | 148.16 g/mol | - | - |
| CAS Number | 944900-76-9 | BLDpharm[1] | - |
| Physical Form | Solid (Predicted) | - | Based on related pyrrolopyridine structures. |
| pKa | 13.22 ± 0.40 (Predicted) | Guidechem[2] | This predicted value is for a brominated analogue, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, and should be considered as an estimate. |
| XLogP3-AA | 2.2 | Guidechem[2] | This value is for a brominated analogue, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, which will have a higher logP than the non-brominated target compound. |
| Topological Polar Surface Area (TPSA) | 37.9 Ų | Guidechem[2] | This value is for a brominated analogue, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] | This value is for a brominated analogue, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. |
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in the development of various therapeutic agents, particularly in the field of oncology. Derivatives of this scaffold have been investigated as potent inhibitors of several protein kinases.
Notably, compounds based on the 1H-pyrrolo[3,2-c]pyridine core have been designed as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint in cell division.[3][4] The overexpression of MPS1 is observed in numerous human cancers, making it an attractive target for anticancer therapies.[3]
Furthermore, other derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.[5][6][7]
The general mechanism of action for kinase inhibitors based on this scaffold involves competitive binding to the ATP-binding pocket of the target kinase, preventing phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Caption: General mechanism of kinase inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are generalized protocols for determining the key physicochemical properties of heterocyclic compounds of this nature.
Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the relevant solvent (e.g., water, buffer at a specific pH) in a sealed, thermostatted vessel.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points may be observed.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor and a viewing lens.
-
Heating: The temperature of the block is raised at a controlled rate.
-
Observation: The sample is observed for the initial signs of melting (the point at which the first liquid droplet appears) and the completion of melting (the point at which the entire solid has turned into a clear liquid).
-
Reporting: The melting point is reported as a range between these two temperatures.
LogP Determination (Shake-Flask Method)
-
System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed vessel.
-
Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
References
- 1. 944900-76-9|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
Spectroscopic and Synthetic Profile of 4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-methoxy-1H-pyrrolo[3,2-c]pyridine. These predictions are derived from the comprehensive analysis of various substituted 1H-pyrrolo[3,2-c]pyridine derivatives, offering a reliable reference for the identification and characterization of this core structure.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (NH) | 8.1 - 8.5 | br s | - |
| H2 | 7.2 - 7.4 | t | ~2.5 |
| H3 | 6.5 - 6.7 | t | ~2.5 |
| H6 | 7.8 - 8.0 | d | ~5.0 |
| H7 | 6.8 - 7.0 | d | ~5.0 |
| 4-OCH₃ | 3.9 - 4.1 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | 120 - 125 |
| C3 | 100 - 105 |
| C3a | 128 - 132 |
| C4 | 158 - 162 |
| C6 | 140 - 145 |
| C7 | 110 - 115 |
| C7a | 145 - 150 |
| 4-OCH₃ | 55 - 60 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Formula | Ion |
| ESI+ | 149.0715 | C₈H₉N₂O⁺ | [M+H]⁺ |
| ESI+ | 171.0534 | C₈H₈N₂NaO⁺ | [M+Na]⁺ |
| HRMS (ESI+) | 149.0715 | C₈H₉N₂O⁺ | [M+H]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for related compounds.[1][2]
Synthesis of this compound
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through a multi-step process starting from a substituted pyridine.[2] A plausible route to this compound would involve the formation of a 4-nitro-3-vinylpyridine derivative followed by reductive cyclization.
Materials:
-
3-Bromo-4-methoxypyridine
-
Vinylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
Reducing agent (e.g., Iron powder in acetic acid)
Procedure:
-
Suzuki Coupling: To a solution of 3-bromo-4-methoxypyridine in a mixture of dioxane and water, add vinylboronic acid pinacol ester, a palladium catalyst, and a base. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Reductive Cyclization: The resulting 4-methoxy-3-vinylpyridine is dissolved in a mixture of acetic acid and ethanol. Iron powder is added portion-wise, and the mixture is heated to reflux.
-
Final Purification: Upon completion of the reaction, the mixture is filtered through celite, and the filtrate is concentrated. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR: Standard parameters are used, including a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled sequence is used with a 45° pulse width and a relaxation delay of 2-5 seconds.
Mass Spectrometry
High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition: The sample is introduced into the ESI source in positive ion mode. The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).
Workflow and Pathway Diagrams
The following diagrams illustrate the general synthetic and analytical workflow for this compound.
References
The Biological Landscape of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a methoxy group at the 4-position of this heterocyclic system can significantly influence its pharmacological profile. This technical guide provides a comprehensive overview of the reported biological activities of 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives and their close analogs, with a focus on their potential as anticancer and kinase inhibitory agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research on 1H-pyrrolo[3,2-c]pyridine derivatives has centered on their potent antiproliferative activities. While specific derivatives with a methoxy group at the 4-position of the core scaffold are not extensively represented in the reviewed literature, analogous compounds with methoxy substitutions on appended phenyl rings have demonstrated significant efficacy as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
A notable study details a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors. Although the core is not 4-methoxylated, the consistent presence of the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore for tubulin inhibition, highlights the importance of methoxy groups in this class of compounds. One derivative, 10h , incorporates a 4-methoxyphenyl group at the 6-position of the pyrrolo[3,2-c]pyridine ring.
Quantitative Antiproliferative Data
The in vitro cytotoxic activity of these compounds was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a representative compound with a 4-methoxyphenyl substituent are summarized below.
| Compound | HeLa (Cervical Cancer) IC50 (μM) | SGC-7901 (Gastric Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) |
| 10h | >50 | >50 | >50 |
| CA-4 (positive control) | 0.003 ± 0.0003 | 0.002 ± 0.0002 | 0.004 ± 0.0004 |
Data extracted from Wang et al. (2024).
It is important to note that while many derivatives in this series showed potent activity, compound 10h itself was not among the most active, suggesting that the specific substitution pattern is critical for high potency.
Experimental Protocols
MTT Assay for Antiproliferative Activity:
-
Cell Culture: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Tubulin Polymerization Assay:
-
Reaction Mixture: A reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and glutamate (1 M) in general tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) was prepared.
-
Compound Addition: The test compounds were added to the reaction mixture at desired concentrations.
-
Initiation of Polymerization: The mixture was incubated at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm was monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
Signaling Pathway
The primary mechanism of action for the anticancer activity of these 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
The Pyrrolo[3,2-c]pyridine Scaffold: A Promising Core for Novel Anticancer Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel, more effective, and safer anticancer therapeutics is a continuous endeavor in medicinal chemistry. In this context, heterocyclic compounds have emerged as a rich source of pharmacologically active molecules. Among them, the pyrrolo[3,2-c]pyridine ring system has garnered significant attention for its potential as a versatile scaffold in the design of potent anticancer agents. This technical guide provides a comprehensive overview of the current state of research on the anticancer potential of pyrrolo[3,2-c]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and preclinical data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.
Introduction: The Rise of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, a fused bicyclic heterocycle, has demonstrated a remarkable aptitude for interacting with various biological targets implicated in cancer progression. Its rigid structure and tunable electronic properties make it an attractive starting point for the rational design of small molecule inhibitors. Research has primarily focused on two key mechanisms of action for this class of compounds: disruption of microtubule dynamics through inhibition of tubulin polymerization and modulation of oncogenic signaling pathways through kinase inhibition.
Mechanism of Action: A Dual Assault on Cancer Cells
The anticancer activity of pyrrolo[3,2-c]pyridine derivatives stems from their ability to interfere with critical cellular processes, primarily cell division and signal transduction.
Tubulin Polymerization Inhibition: Disrupting the Cellular Scaffolding
A significant number of potent anticancer pyrrolo[3,2-c]pyridine derivatives function as inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of events, including:
-
G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[1][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), a key mechanism for eliminating cancerous cells.[1][3]
The pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to create rigid analogues of natural products like combretastatin A-4 (CA-4), overcoming the issue of cis-trans isomerization that can lead to a loss of activity.[1]
Kinase Inhibition: Targeting Oncogenic Signaling
The pyrrolo[3,2-c]pyridine scaffold has also proven to be a valuable template for the development of potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.
Several diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R).[4][5] FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of monocytes and macrophages. Its overexpression is implicated in various cancers, including breast, ovarian, and prostate cancer. Inhibition of FMS by pyrrolo[3,2-c]pyridine derivatives can disrupt the tumor microenvironment and inhibit tumor growth.[4]
While FMS kinase has been a primary focus, the broader class of pyrrolopyrimidines, including the [3,2-c] isomer, has shown inhibitory activity against other kinases crucial for tumor progression, such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][6]
-
Epidermal Growth Factor Receptor (EGFR): Targeting EGFR can inhibit the growth and proliferation of cancer cells that are dependent on this signaling pathway.[7]
Further kinase profiling is necessary to fully elucidate the spectrum of kinases targeted by pyrrolo[3,2-c]pyridine derivatives.
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of various pyrrolo[3,2-c]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Tubulin Polymerization Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical) | 0.12 | [1] |
| SGC-7901 (Gastric) | 0.15 | [1] | |
| MCF-7 (Breast) | 0.21 | [1] | |
| 10a | HeLa (Cervical) | >10 | [1] |
| 10b | HeLa (Cervical) | 1.25 | [1] |
| 10g | HeLa (Cervical) | 0.89 | [1] |
| 10l | HeLa (Cervical) | 0.45 | [1] |
| 10r | HeLa (Cervical) | 2.31 | [1] |
FMS Kinase Inhibitors
| Compound | FMS Kinase IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 1r | 30 | OVCAR-3 (Ovarian) | 0.15 | [4] |
| PC-3 (Prostate) | 0.57 | [4] | ||
| MCF7 (Breast) | 0.23 | [4] | ||
| MDA-MB-231 (Breast) | 0.48 | [4] | ||
| 1e | 60 | - | - | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the anticancer potential of pyrrolo[3,2-c]pyridine derivatives.
Synthesis of Pyrrolo[3,2-c]pyridine Derivatives
A general synthetic route to 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridines is outlined below. This multi-step synthesis typically begins with a commercially available substituted pyridine.
Protocol for the Synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a) [1]
-
Synthesis of 2-bromo-5-methylpyridine-1-oxide (12): To a solution of 2-bromo-5-methylpyridine (11) in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA) and stir at room temperature.
-
Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide (13): Add fuming nitric acid to a solution of 12 in sulfuric acid at 0°C.
-
Synthesis of the key intermediate (14): React 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide.
-
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15): Treat the intermediate 14 with iron powder in acetic acid.
-
Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16): Combine 15 with 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper(II) acetate in a suitable solvent and heat.
-
Synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a): React 16 with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system under microwave irradiation.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[3,2-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves and determine the inhibitory effect of the compound.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
In Vivo Xenograft Studies
While specific in vivo data for pyrrolo[3,2-c]pyridine derivatives is limited in the public domain, the general protocol for xenograft studies is as follows:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size and then randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the overall efficacy and toxicity of the compound.
Structure-Activity Relationships (SAR)
Preliminary SAR studies on 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridines as tubulin inhibitors have revealed several key insights:
-
The nature of the substituent at the 6-position significantly influences the antiproliferative activity. For instance, an indolyl moiety at this position (compound 10t ) resulted in the most potent activity against the tested cell lines.[1]
-
Substituents on the phenyl ring at the 6-position can modulate activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., fluoro) have been explored.[1]
-
The 1-(3,4,5-trimethoxyphenyl) moiety appears to be a crucial pharmacophore for binding to the colchicine site, consistent with other known colchicine site inhibitors.[1]
For FMS kinase inhibitors, the diarylamide and diarylurea linkers between the pyrrolo[3,2-c]pyridine core and a substituted phenyl ring are important for activity.[4]
Future Directions and Clinical Perspective
The pyrrolo[3,2-c]pyridine scaffold holds considerable promise for the development of novel anticancer agents. While a number of colchicine-binding site inhibitors are in clinical trials, to date, no pyrrolo[3,2-c]pyridine derivatives have been publicly reported to have entered clinical development.[1]
Future research in this area should focus on:
-
In Vivo Efficacy Studies: Conducting comprehensive in vivo studies to evaluate the antitumor efficacy, pharmacokinetics, and toxicity profiles of lead compounds in relevant animal models.
-
Expansion of Kinase Target Profiling: Systematically screening potent derivatives against a broad panel of kinases to identify new targets and potential for multi-targeted therapies.
-
Optimization of Physicochemical Properties: Improving the drug-like properties of lead compounds, such as solubility and metabolic stability, to enhance their potential for clinical development.
-
Exploration of Novel Mechanisms: Investigating other potential anticancer mechanisms of action for this versatile scaffold.
Conclusion
The pyrrolo[3,2-c]pyridine ring system has emerged as a privileged scaffold in the design of potent anticancer agents. Its ability to serve as a core for both tubulin polymerization inhibitors and kinase inhibitors highlights its versatility. The promising in vitro data for several derivatives warrant further preclinical and clinical investigation. Continued exploration of the chemical space around this scaffold is likely to yield novel and effective drug candidates for the treatment of a wide range of cancers.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 1H-Pyrrolo[3,2-c]pyridine as a Privileged Scaffold for Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. The 1H-pyrrolo[3,2-c]pyridine scaffold has recently emerged as a versatile and promising core structure for the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the discovery and development of a key series of 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their role as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of cell division.
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: From Hit to Lead
The journey to identify potent kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core began with a high-throughput screening (HTS) hit, compound 8, which demonstrated inhibitory activity against MPS1 kinase. Although potent, this initial hit suffered from poor selectivity and metabolic instability, necessitating a comprehensive structure-based optimization campaign.[1]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the initial hit compound (8) led to a significant improvement in potency and selectivity. Key insights from the structure-activity relationship studies are summarized below.
Table 1: Structure-Activity Relationship of 1H-Pyrrolo[3,2-c]pyridine Derivatives as MPS1 Kinase Inhibitors
| Compound | R1 (Aniline) | R2 (C-2 Heterocycle) | MPS1 IC50 (μM) | P-MPS1 IC50 (μM) | HCT116 GI50 (μM) | MLM (% remaining) |
| 8 | Unsubstituted | Pyrazole | ||||
| 25 | Unsubstituted | Pyrazole | 0.025 | 99 | ||
| 29 | Unsubstituted | N-Methylpyrazole | 0.12 | 72 | ||
| 34 | C-2 Methoxy | Oxazole | ||||
| 65 | Optimized Aniline | Optimized Heterocycle | 0.04 | 0.16 |
Data extracted from a study on the structure-based design of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.[1] MLM denotes Mouse Liver Microsomal stability.
The SAR studies revealed that modifications to the aniline and the C-2 heterocycle of the pyrrolopyridine scaffold were crucial for enhancing the inhibitory activity and metabolic stability.[1] N-methylation of the C-2 pyrazole in compound 25, for instance, led to a slight decrease in potency (from an IC50 of 0.025 μM to 0.12 μM) but resulted in a significant improvement in metabolic stability (from 99% to 72% remaining in MLM assay).[1] This highlights the delicate balance between potency and pharmacokinetic properties in drug design.
Mechanism of Action: Targeting the Kinase Hinge Region
The binding mode of these inhibitors was elucidated through X-ray crystallography, which confirmed their interaction with the hinge region of the MPS1 kinase. The crystal structure of MPS1 in complex with an oxazole-containing derivative (compound 34) provided a clear understanding of the key interactions driving the inhibitory activity.[1]
Figure 1: Interaction of the 1H-pyrrolo[3,2-c]pyridine inhibitor with the MPS1 kinase.
The pyrrolopyridine scaffold forms a crucial hinge-binding motif, while the aniline and C-2 heterocycle moieties occupy other key pockets within the ATP-binding site.[1] This binding mode is consistent with the observed SAR, where modifications to these groups directly impact the potency of the inhibitors.
Experimental Protocols
Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process that can be adapted to introduce various substituents. A general synthetic scheme is outlined below.
Figure 2: General synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine core.
Detailed synthetic procedures for specific analogs can be found in the supporting information of the primary literature.[1]
Kinase Inhibition Assay
The inhibitory activity of the compounds against MPS1 kinase was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which represents the concentration of inhibitor required to reduce the kinase activity by 50%, is then calculated.
Cellular Proliferation Assay
The anti-proliferative activity of the compounds was assessed using a cell-based assay, such as the HCT116 GI50 assay. This assay measures the concentration of the compound required to inhibit the growth of cancer cells by 50%. This provides an indication of the compound's cellular potency and its ability to engage the target in a cellular context.[1]
Other Kinase Targets of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
While the focus of this guide is on MPS1 kinase, it is important to note that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have also shown potent inhibitory activity against other kinases, such as FMS kinase. This highlights the versatility of this scaffold in targeting different members of the kinome.
Table 2: Inhibitory Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase
| Compound | FMS Kinase IC50 (nM) |
| 1e | 60 |
| 1r | 30 |
| KIST101029 (Lead Compound) | 96 |
Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[2]
Compound 1r, a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, was found to be a potent and selective inhibitor of FMS kinase, with an IC50 of 30 nM.[2] This compound also demonstrated significant anti-proliferative activity in various cancer cell lines.[2]
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The successful optimization of an initial HTS hit into a lead compound with excellent cellular potency and oral bioavailability demonstrates the power of structure-based drug design. Future research in this area will likely focus on further exploring the SAR of this scaffold to develop inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as on expanding the range of kinase targets that can be effectively modulated by this versatile chemical series.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Methoxy Group in 1H-Pyrrolo[3,2-c]pyridine Analogs: A Structure-Activity Relationship Deep Dive
For Immediate Release
In the landscape of modern drug discovery, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. This technical guide delves into the critical structure-activity relationships (SAR) of 4-methoxy-1H-pyrrolo[3,2-c]pyridine analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. By examining key substitutions and their impact on biological activity, this document aims to illuminate the path toward designing more potent and selective therapeutic agents.
The this compound core has been identified as a crucial pharmacophore in the development of inhibitors for various kinases and as anticancer agents. The strategic placement of the methoxy group at the C4 position often plays a pivotal role in target engagement and overall compound efficacy. This guide will explore the nuances of SAR, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of this important chemical series.
Structure-Activity Relationship Overview
The biological activity of this compound analogs is highly sensitive to substitutions at various positions of the heterocyclic core. Key areas of modification include the N1, C2, and C6 positions, with each site offering unique opportunities to modulate potency, selectivity, and pharmacokinetic properties.
A general workflow for investigating the SAR of this scaffold is outlined below:
Quantitative SAR Data of this compound Analogs
The following tables summarize the quantitative data for various analogs, highlighting the impact of structural modifications on their biological activity.
Table 1: SAR of 1H-Pyrrolo[3,2-c]pyridine Analogs as MPS1 Kinase Inhibitors
| Compound | R1 (N1-position) | R2 (C2-position) | R3 (C6-position) | MPS1 IC50 (µM) | HCT116 GI50 (µM) |
| 8 | H | H | 3,4-dimethoxyanilino | 0.025 | 0.55 |
| 21 | H | H | 4-methoxyanilino | 0.025 | Not Reported |
| 22 | H | H | 4-(dimethylamino)anilino | Not Reported | Not Reported |
| 23 | H | H | 4-(trifluoromethoxy)anilino | Not Reported | Not Reported |
| 24 | H | H | 4-(methylsulfonyl)anilino | Not Reported | Not Reported |
| 30 | H | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl | 3,4-dimethoxyanilino | 0.079 | Not Reported |
| 31 | H | 1-(difluoromethyl)-1H-pyrazol-4-yl | 3,4-dimethoxyanilino | 0.46 | Not Reported |
| 61 | Boc | 1-methyl-1H-pyrazol-4-yl | 3,4-dimethoxyanilino | Potent | 0.50 |
| 62 | H | 1-methyl-1H-pyrazol-4-yl | 3,4-dimethoxyanilino | Potent | 4.60 |
Data extracted from a study on MPS1 inhibitors.[1]
Table 2: SAR of 1H-Pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors
| Compound | Linker | R-Group | FMS IC50 (nM) |
| KIST101029 (Lead) | Amide | 3-(trifluoromethyl)phenyl | 96 |
| 1e | Amide | 3-chlorophenyl | 60 |
| 1r | Amide | 3-cyanophenyl | 30 |
Data extracted from a study on FMS kinase inhibitors.[2]
Table 3: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs
| Compound | B-Ring (Aryl Group) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10b | o-tolyl | 1.25 | 1.53 | 2.17 |
| 10c | m-tolyl | 0.89 | 1.12 | 1.34 |
| 10e | 3,4-dimethylphenyl | 0.56 | 0.68 | 0.91 |
| 10i | 3-hydroxy-4-methoxyphenyl | 0.34 | 0.41 | 0.55 |
| 10m | 4-chlorophenyl | 0.48 | 0.59 | 0.76 |
| 10t | 1H-indol-6-yl | 0.12 | 0.15 | 0.21 |
Data extracted from a study on colchicine-binding site inhibitors.[3][4][5]
Key Signaling Pathway Inhibition
Many this compound analogs function by inhibiting protein kinases, which are crucial components of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted by these inhibitors.
Experimental Protocols
General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
A common synthetic route to this class of compounds involves a multi-step process.[4] A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is first synthesized. This intermediate is then coupled with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper (II) acetate catalyst to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[4] Finally, a Suzuki coupling reaction with various arylboronic acids furnishes the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs.[4]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. For example, in the case of MPS1 kinase, the assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the kinase.[1] The assay is usually performed in a multi-well plate format. The kinase, substrate, ATP, and the test compound are incubated together for a specific period. The extent of phosphorylation is then quantified, often using a fluorescence- or luminescence-based method. IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, are then calculated from dose-response curves.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Following treatment, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The GI50 or IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.[3]
Conclusion
The this compound scaffold represents a versatile and highly tractable starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of systematic structural modifications in optimizing the biological activity of these analogs. The data clearly indicates that substitutions at the N1, C2, and C6 positions can profoundly influence potency against various targets, including kinases and tubulin. Future efforts in this area should continue to explore novel substitutions and leverage the insights from these SAR studies to design next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
In Silico Prediction of Protein Targets for 4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel small molecule, 4-methoxy-1H-pyrrolo[3,2-c]pyridine. It details a systematic workflow for target identification, summarizes potential protein targets based on the activities of structurally related compounds, and outlines the signaling pathways these targets modulate. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development.
Introduction to this compound
This compound is a heterocyclic small molecule with a pyrrolopyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of the broader pyrrolo[3,2-c]pyridine class have demonstrated a range of pharmacological activities, including potent anticancer effects. These activities are often attributed to the inhibition of key proteins involved in cell division and signaling. Notably, compounds with a similar scaffold have been identified as inhibitors of Monopolar Spindle 1 (MPS1) kinase, FMS-like tyrosine kinase 3 (FMS), and tubulin polymerization. Given these precedents, this compound emerges as a compelling candidate for in silico target prediction to elucidate its potential mechanisms of action and therapeutic applications.
In Silico Target Prediction Methodologies
The identification of protein targets for a novel small molecule is a critical step in drug discovery. In silico, or computational, approaches offer a rapid and cost-effective means to generate testable hypotheses about a compound's biological activity. These methods can be broadly categorized into ligand-based and structure-based approaches. This guide focuses on ligand-based methods, which are particularly useful when the three-dimensional structure of potential targets is unknown or when a large number of potential targets are being screened.
Ligand-based target prediction operates on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities. By comparing the chemical features of a query molecule to a database of compounds with known protein targets, potential targets for the query can be inferred.
A generalized workflow for in silico target prediction is illustrated in the diagram below.
Experimental Protocol: Ligand-Based Target Prediction of this compound
This protocol outlines a detailed procedure for predicting the protein targets of this compound using publicly available web-based tools.
Objective: To identify and rank potential protein targets for this compound using ligand-based in silico methods.
Materials:
-
A computer with internet access.
-
The SMILES (Simplified Molecular Input Line Entry System) string for this compound: COC1=NC=CC2=C1C=CN2
Procedure:
Step 1: Compound Representation 1.1. Obtain the 2D structure of this compound. 1.2. Convert the 2D structure into a SMILES string. For this compound, the SMILES string is COC1=NC=CC2=C1C=CN2.
Step 2: Target Prediction using SwissTargetPrediction 2.1. Navigate to the SwissTargetPrediction web server. 2.2. In the input field, paste the SMILES string COC1=NC=CC2=C1C=CN2. 2.3. Select "Homo sapiens" as the organism of interest. 2.4. Initiate the prediction by clicking the "Predict targets" button. 2.5. The server will return a list of predicted targets, ranked by probability. The results are based on a combination of 2D and 3D similarity to known ligands. 2.6. Analyze the results, paying close attention to the target class and the probability score. The output will categorize targets (e.g., kinases, enzymes, G-protein coupled receptors) and provide a visual representation of the most likely targets.
Step 3: Bioactivity Data Mining in ChEMBL 3.1. Access the ChEMBL database. 3.2. Use the search function to perform a substructure search using the SMILES string COC1=NC=CC2=C1C=CN2. 3.3. The search will retrieve compounds in the database that contain the this compound scaffold. 3.4. For each retrieved compound, examine the associated bioactivity data. This includes the protein target, the type of bioactivity (e.g., IC50, Ki), and the potency. 3.5. Compile a list of protein targets that are modulated by compounds structurally similar to this compound.
Step 4: Cross-Verification with PubChem 4.1. Go to the PubChem database. 4.2. Perform a structure search using the SMILES string COC1=NC=CC2=C1C=CN2. 4.3. Explore the "BioAssay Results" section for the compound and its analogs. 4.4. This section provides data from high-throughput screening and other assays, which can reveal potential biological activities and targets.
Step 5: Data Consolidation and Target Prioritization 5.1. Combine the lists of potential targets generated from SwissTargetPrediction, ChEMBL, and PubChem. 5.2. Prioritize targets that are consistently predicted across multiple platforms. 5.3. Give higher priority to targets for which there is strong evidence from closely related analogs in ChEMBL and PubChem. 5.4. Conduct a literature review for the top-ranked targets to understand their biological function and relevance to disease.
Potential Protein Targets and Signaling Pathways
Based on the known biological activities of structurally similar pyrrolopyridine derivatives, several protein classes emerge as high-probability targets for this compound. A summary of these potential targets is presented in the table below.
| Target Class | Specific Examples | Rationale for Prediction | Potential Therapeutic Area |
| Kinases | Monopolar Spindle 1 (MPS1), FMS-like tyrosine kinase 3 (FMS) | Derivatives of 1H-pyrrolo[3,2-c]pyridine are known to inhibit these kinases. | Oncology |
| Cytoskeletal Proteins | Tubulin (colchicine binding site) | 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics. | Oncology |
The inhibition of these targets can have significant effects on cellular signaling pathways, particularly those involved in cell cycle regulation and proliferation.
Hypothetical Kinase Inhibition Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound through the inhibition of a key cell cycle kinase, such as MPS1.
In this putative pathway, this compound acts as an inhibitor of MPS1 kinase. MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2] By inhibiting MPS1, the compound would disrupt the downstream phosphorylation cascade involving Knl1, Bub1, and Mad1, leading to a failure of the SAC.[3] This can ultimately induce apoptosis in rapidly dividing cells, such as cancer cells.
Conclusion
The in silico target prediction workflow detailed in this guide provides a robust framework for generating hypotheses about the biological targets of this compound. Based on the chemical similarity to known bioactive compounds, kinases such as MPS1 and FMS, as well as tubulin, are identified as high-priority potential targets. The inhibition of these targets has significant implications for cancer therapy. The experimental protocol provided herein can be readily implemented to generate a ranked list of potential targets, which can then be validated through in vitro and cell-based assays. This integrated computational and experimental approach is essential for accelerating the discovery and development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis is based on established methodologies for the construction of the 1H-pyrrolo[3,2-c]pyridine core structure, adapted for the specific target molecule.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available substituted pyridine. The general strategy involves the formation of a pyrrole ring fused to the pyridine core.
Overall Synthetic Scheme:
A plausible synthetic route starts from 2-bromo-4-methoxypyridine and proceeds through nitration, formation of an enamine intermediate, and subsequent reductive cyclization.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-Bromo-4-methoxy-3-nitropyridine
This initial step involves the nitration of 2-bromo-4-methoxypyridine to introduce a nitro group at the 3-position of the pyridine ring.
-
Materials:
-
2-Bromo-4-methoxypyridine
-
Fuming nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 2-bromo-4-methoxypyridine to concentrated sulfuric acid with stirring.
-
To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-methoxy-3-nitropyridine.
-
Step 2: Synthesis of (E)-2-bromo-N,N-dimethyl-1-(4-methoxy-3-nitropyridin-2-yl)ethenamine
The second step involves the reaction of the nitropyridine derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
-
Materials:
-
2-Bromo-4-methoxy-3-nitropyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve 2-bromo-4-methoxy-3-nitropyridine in anhydrous N,N-dimethylformamide.
-
Add N,N-dimethylformamide dimethyl acetal to the solution.
-
Heat the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.
-
Step 3: Synthesis of this compound
The final step is the reductive cyclization of the enamine intermediate to form the desired 1H-pyrrolo[3,2-c]pyridine ring system.
-
Materials:
-
(E)-2-bromo-N,N-dimethyl-1-(4-methoxy-3-nitropyridin-2-yl)ethenamine
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Suspend the crude enamine intermediate in a mixture of ethanol and glacial acetic acid.
-
Add iron powder to the suspension in portions with vigorous stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation
The following table summarizes the expected outcomes for the synthesis of this compound based on similar reported syntheses of related compounds.
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 2-Bromo-4-methoxy-3-nitropyridine | 2-Bromo-4-methoxypyridine | HNO₃, H₂SO₄ | 70-85 |
| 2 | (E)-2-bromo-N,N-dimethyl-1-(4-methoxy-3-nitropyridin-2-yl)ethenamine | 2-Bromo-4-methoxy-3-nitropyridine | DMF-DMA | 80-95 |
| 3 | This compound | Enamine Intermediate | Fe, AcOH | 50-70 |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1H-Pyrrolo[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 1H-pyrrolo[3,2-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The methodologies outlined below leverage palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to this important scaffold.
Introduction
The 1H-pyrrolo[3,2-c]pyridine core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, have become indispensable tools for the construction of this bicyclic system, allowing for the introduction of a wide range of substituents with high efficiency and functional group tolerance.[3][4] This document details established protocols for these transformations, providing researchers with the necessary information to synthesize substituted 1H-pyrrolo[3,2-c]pyridines in a laboratory setting.
General Synthetic Strategies
The palladium-catalyzed synthesis of 1H-pyrrolo[3,2-c]pyridines typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. Key strategies include:
-
Suzuki Coupling: To introduce aryl or heteroaryl substituents at various positions of the pyrrolo[3,2-c]pyridine scaffold.[1]
-
Sonogashira Coupling: For the introduction of alkynyl groups, which can then undergo subsequent cyclization to form the pyrrole ring.[4][5]
-
Buchwald-Hartwig Amination: To form key C-N bonds, often used to append anilines or other nitrogen-containing fragments.[3][4]
-
Domino and Tandem Reactions: Multi-step sequences performed in a single pot to rapidly build molecular complexity.[4][6]
Below is a generalized workflow for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines.
Caption: General workflow for palladium-catalyzed synthesis of 1H-pyrrolo[3,2-c]pyridines.
Experimental Protocols
Protocol 1: Suzuki Cross-Coupling for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[1]
This protocol describes the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via a Suzuki cross-coupling reaction.
Reaction Scheme:
Caption: Suzuki cross-coupling reaction for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Substituted arylboronic acid (1.5 eq)
-
Potassium carbonate (K₂CO₃) (5.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).
-
Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.
-
Degas the mixture with a stream of nitrogen for 5-10 minutes.
-
Seal the vessel and heat the mixture in a microwave reactor at 125 °C for 26 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Data Summary:
| Compound | Arylboronic Acid | Yield (%) |
| 10a | Phenylboronic acid | 63 |
| 10c | m-Tolylboronic acid | 94 |
| 10d | p-Tolylboronic acid | 67 |
| 10f | 2-Methoxyphenylboronic acid | 76 |
| 10h | 4-Methoxyphenylboronic acid | 51 |
| 10k | 4-Ethoxyphenylboronic acid | 57 |
| 10m | 4-Chlorophenylboronic acid | 32 |
Data extracted from Wang, C. et al. (2024).[1]
Protocol 2: Sonogashira Coupling/Heteroannulation for the Synthesis of 1,2,4-Trisubstituted 1H-pyrrolo[3,2-c]quinolines[7]
This protocol outlines a one-pot synthesis of 1,2,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines from 2-aryl-3-iodo-4-(phenylamino)quinolines and terminal alkynes via a palladium/copper-catalyzed Sonogashira cross-coupling followed by heteroannulation.
Materials:
-
2-Aryl-3-iodo-4-(phenylamino)quinoline (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of the 2-aryl-3-iodo-4-(phenylamino)quinoline (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol) in a solvent mixture of Et₃N (5 mL) and DMF (10 mL) is stirred at room temperature for 10 minutes.
-
The reaction mixture is then heated at 80 °C under a nitrogen atmosphere for the time specified in the data summary table.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Data Summary:
| Starting Quinoline (Aryl group) | Alkyne | Time (h) | Yield (%) |
| Phenyl | Phenylacetylene | 6 | 85 |
| Phenyl | 1-Hexyne | 8 | 78 |
| 4-Methylphenyl | Phenylacetylene | 6 | 88 |
| 4-Methoxyphenyl | 1-Hexyne | 8 | 80 |
Representative data based on the methodology described in reference.
Concluding Remarks
The palladium-catalyzed methodologies presented herein offer robust and versatile strategies for the synthesis of a variety of substituted 1H-pyrrolo[3,2-c]pyridines. The choice of the specific protocol will depend on the desired substitution pattern and the availability of starting materials. These protocols can be adapted and optimized for specific target molecules, providing a solid foundation for further research and development in the field of medicinal chemistry.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and is a key building block in medicinal chemistry. The Sonogashira coupling reaction is a powerful and versatile cross-coupling method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, offers a straightforward route to complex molecules under relatively mild conditions.[2][3][4] This application note provides a detailed protocol for the synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine utilizing a key Sonogashira coupling step.
The Sonogashira reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2][5] Its tolerance of a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules.[6] The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] The palladium catalyst facilitates the oxidative addition of the halide and the reductive elimination of the final product, while the copper co-catalyst is crucial for the formation of a copper acetylide intermediate.[1] Copper-free variations of the Sonogashira reaction have also been developed to prevent undesirable alkyne homocoupling (Glaser coupling) and simplify product purification.[1][7]
Proposed Synthetic Strategy
A plausible synthetic route to this compound involves the Sonogashira coupling of a halogenated 1H-pyrrolo[3,2-c]pyridine precursor with 4-methoxyphenylacetylene. A suitable starting material for this approach is 4-chloro-1H-pyrrolo[3,2-c]pyridine. The overall synthetic workflow is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Sonogashira Coupling
This protocol details the Sonogashira coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine with 4-methoxyphenylacetylene.
Materials:
-
4-chloro-1H-pyrrolo[3,2-c]pyridine
-
4-methoxyphenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).
-
Solvent and Reagent Addition: Add anhydrous solvent (THF or DMF) to the flask, followed by the addition of the base (triethylamine or diisopropylamine, 2.0-3.0 eq).
-
Alkyne Addition: Add 4-methoxyphenylacetylene (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the Sonogashira coupling in the synthesis of this compound, based on general literature procedures for similar heterocyclic systems.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | 4-chloro-1H-pyrrolo[3,2-c]pyridine | The reactivity of the halide is in the order I > Br > Cl.[2] For chloro-substituted pyridines, slightly harsher conditions (e.g., higher temperature) might be necessary compared to iodo or bromo analogs. |
| Alkyne | 4-methoxyphenylacetylene | Typically used in a slight excess (1.1-1.5 equivalents). |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Catalyst loading is typically between 2-5 mol%. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst loading is generally 1-3 mol%. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is used to neutralize the hydrogen halide formed during the reaction.[3] It can also serve as the solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and anaerobic conditions are typically required, although newer methods can be performed under less stringent conditions.[3] |
| Temperature | Room temperature to 80 °C | The reaction temperature depends on the reactivity of the aryl halide. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
Signaling Pathway and Logical Relationships
The catalytic cycle of the Sonogashira coupling reaction is a well-established process involving both palladium and copper catalysts. The following diagram illustrates the key steps in this dual catalytic cycle.
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling for Functionalizing 1H-pyrrolo[3,2-c]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyrrolopyridine ring system. This document provides a detailed protocol for the Suzuki coupling reaction to synthesize 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, based on established literature procedures.
Quantitative Data Summary
The following table summarizes the yields of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines synthesized via a microwave-assisted Suzuki coupling reaction.[1]
| Compound | Aryl Substituent | Yield (%) |
| 10a | phenyl | 63 |
| 10b | o-tolyl | 65 |
| 10f | 2-methoxyphenyl | 76 |
| 10h | 4-methoxyphenyl | 51 |
| 10m | 4-chlorophenyl | 32 |
Additionally, a microwave-assisted Suzuki coupling for a related pyrroloisoquinoline scaffold yielded the following products:
| Compound | Coupling Partner | Yield (%) |
| 2 | 2-chloropyridine-4-boronic acid | 51[2] |
| 3 | 6-aminopyridin-3-boronic acid pinacol ester | 65[2] |
| 16 | pyrazole-4-boronic acid pinacol ester | 31[3] |
| 17 | 1-Boc-pyrrole-2-boronic acid pinacol ester | 69[3] |
Experimental Protocols
This section details two representative protocols for the Suzuki coupling functionalization of 1H-pyrrolo[3,2-c]pyridine derivatives.
Protocol 1: Microwave-Assisted Suzuki Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1]
This protocol is suitable for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Substituted phenylboronic acid (1.5 eq)
-
Potassium carbonate (K₂CO₃) (5.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Microwave reactor
Procedure:
-
To a microwave reaction vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 eq), the corresponding substituted phenylboronic acid (0.15 mmol, 1.5 eq), K₂CO₃ (0.5 mmol, 5.0 eq), and Pd(PPh₃)₄ (0.006 mmol, 0.06 eq).
-
Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.
-
Degas the mixture with a stream of nitrogen (N₂).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 125 °C for 26 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: General Microwave-Assisted Suzuki Coupling [2][3]
This protocol provides a general procedure for the Suzuki coupling of a halogenated pyrrolopyridine core with various boronic acids or esters.
Materials:
-
Halogenated 1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq)
-
Boronic acid or boronic ester (1.6 - 3.0 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Microwave reactor
Procedure:
-
In a 10 mL microwave tube, combine the halogenated 1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq), the corresponding boronic acid or boronic ester (1.6 - 3.0 eq), Na₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Add a 4:1 mixture of DMF/H₂O to achieve a final concentration of 75 mM.
-
Purge the tube with argon and seal it.
-
Place the tube in the microwave reactor and irradiate for two 15-minute intervals with a power of 175 W, maintaining a temperature between 80-100 °C.
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the functionalized product.
Visualizations
Caption: Workflow for the Suzuki coupling functionalization of 1H-pyrrolo[3,2-c]pyridines.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-methoxy-1H-pyrrolo[3,2-c]pyridine in MTT Assay for Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-methoxy-1H-pyrrolo[3,2-c]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent anticancer properties by targeting fundamental cellular processes. For instance, certain derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Others have been shown to inhibit critical signaling pathways such as the Hedgehog and AKT/mTOR pathways.[3][4] This document provides a detailed protocol for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell metabolic activity as an indicator of cell viability.[5][6][7]
Experimental Protocols
1. Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
2. Cell Culture and Seeding
-
Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during their logarithmic growth phase using Trypsin-EDTA.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.[6]
3. Compound Preparation and Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After the 24-hour incubation period, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a blank control group (medium only, without cells).
-
Incubate the plates for another 24, 48, or 72 hours, depending on the experimental design.[8]
4. MTT Assay Procedure
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently agitate the plates on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
5. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software such as GraphPad Prism.
Data Presentation
The cytotoxic activity of this compound is summarized in the table below. The data presented are representative and intended for illustrative purposes.
| Cell Line | Tissue Origin | Incubation Time (h) | IC₅₀ (µM) [Representative] |
| HeLa | Cervical Cancer | 48 | 15.5 |
| MCF-7 | Breast Cancer | 48 | 22.8 |
| A549 | Lung Cancer | 48 | 35.2 |
Mandatory Visualization
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization Inhibition Assay Using 1H-Pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, characterized by periods of polymerization and depolymerization, is critical for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer chemotherapy. Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for the development of novel tubulin polymerization inhibitors. This document provides a detailed protocol for an in vitro tubulin polymerization inhibition assay, using a representative compound from this class, to characterize its effects on microtubule dynamics.
While the specific compound 4-methoxy-1H-pyrrolo[3,2-c]pyridine has not been extensively documented as a tubulin inhibitor in publicly available literature, a closely related derivative, 6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (referred to as compound 10t in cited literature) , has demonstrated potent inhibitory effects on tubulin polymerization.[1][2][3] This document will use data available for this derivative as a representative example to illustrate the application of the assay.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay monitors the assembly of purified tubulin into microtubules over time. This process is initiated by raising the temperature to 37°C in the presence of GTP. The polymerization of tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Data Presentation
The inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives can be quantified and compared. The following tables summarize the anti-proliferative activity of the representative compound against various cancer cell lines.
Table 1: Anti-proliferative Activity of a Representative 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) [1][2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
Table 2: Effect of a Representative 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) on Tubulin Polymerization [1][2][3]
| Compound | Concentration (µM) | Effect |
| Compound 10t | 3 | Potent inhibition of tubulin polymerization |
| Compound 10t | 5 | Potent inhibition of tubulin polymerization |
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol outlines the steps to measure the effect of a test compound on tubulin polymerization in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative) dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO vehicle)
-
96-well, black, clear-bottom microplates
-
Temperature-controlled microplate reader capable of measuring fluorescence (e.g., excitation at 360 nm, emission at 450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin polymerization buffer and keep it on ice.
-
Prepare a stock solution of the test compound and positive control in DMSO. A typical starting stock concentration is 10 mM.
-
Create a series of dilutions of the test compound in polymerization buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
On ice, prepare the tubulin reaction mixture. For a final volume of 100 µL per well, this typically consists of:
-
Tubulin (final concentration of 2-3 mg/mL)
-
Glycerol (final concentration of 10%)
-
GTP (final concentration of 1 mM)
-
Fluorescent reporter dye (concentration as per manufacturer's instructions)
-
Tubulin polymerization buffer
-
-
Add 50 µL of the appropriate test compound dilution, positive control, or vehicle control (for the negative control) to the wells of a pre-chilled 96-well plate.
-
To initiate the polymerization, add 50 µL of the ice-cold tubulin reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1 minute) for a duration of 60-90 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of time for each concentration of the test compound and the controls.
-
The inhibition of tubulin polymerization can be quantified by comparing the area under the curve (AUC) or the maximum polymerization rate (Vmax) of the treated samples to the negative control.
-
If a dose-response is observed, the IC₅₀ value (the concentration of the compound that inhibits 50% of tubulin polymerization) can be calculated by fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Tubulin polymerization and inhibition by a 1H-pyrrolo[3,2-c]pyridine derivative.
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for investigating the effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives on the cell cycle of cancer cells. The protocols outlined herein are based on the findings related to a potent derivative, designated as compound 10t, which has been identified as a colchicine-binding site inhibitor that induces G2/M phase cell cycle arrest in cancer cells.[1][2][3] These guidelines will enable researchers to perform similar analyses to evaluate the anti-proliferative and cell cycle-modulating effects of this class of compounds.
Mechanism of Action
The 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t, functions as a tubulin polymerization inhibitor.[1][2][3] It binds to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[1][2][3] This interference with microtubule formation and function activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis in cancer cells.[1][2][3]
Data Presentation
The following tables summarize the quantitative data obtained from studies on a representative this compound derivative, compound 10t.
Table 1: In Vitro Antiproliferative Activity of Compound 10t [1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
Table 2: Cell Cycle Analysis of HeLa Cells Treated with Compound 10t for 24 hours [1][2]
| Treatment | Concentration | % of Cells in G2/M Phase |
| Control (0.1% DMSO) | - | 3.8% |
| Compound 10t | 1 x IC50 (0.12 µM) | 9.6% |
| Compound 10t | 2 x IC50 (0.24 µM) | 40.6% |
| Compound 10t | 3 x IC50 (0.36 µM) | 67.3% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with the test compound.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound derivative (e.g., compound 10t)
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the desired cancer cell line in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 6-well plates at a density that allows for 60-70% confluency at the time of treatment. Incubate overnight.
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., based on IC50 values). Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Aspirate the medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation and analysis of cells for cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Treated and control cells from Protocol 1
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvesting Cells:
-
For adherent cells, aspirate the treatment medium and wash once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Gate the single-cell population and generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for the analysis of key proteins involved in the G2/M phase transition, such as Cyclin B1 and CDK1.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and add Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Mandatory Visualization
Caption: Experimental workflow for cell cycle analysis.
Caption: Signaling pathway for G2/M arrest.
References
Application Notes and Protocols: The Anti-Cancer Potential of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on their potent anti-cancer activities in human cervical cancer (HeLa) cells. The data presented is based on published research on structurally related compounds, offering a valuable resource for investigating this class of molecules for therapeutic development.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer agents. Derivatives of this scaffold have been identified as potent inhibitors of critical cellular processes involved in cancer cell proliferation and survival. Notably, certain 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have shown exceptional activity against HeLa cells by functioning as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for evaluating these compounds in a laboratory setting.
Mechanism of Action: Microtubule Destabilization
The primary anti-cancer mechanism of this class of compounds in HeLa cells is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these molecules prevent the formation of microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division, specifically in the formation of the mitotic spindle.
Disruption of microtubule dynamics by these 1H-pyrrolo[3,2-c]pyridine derivatives leads to several downstream cellular events:
-
Mitotic Arrest: Cells are unable to form a functional mitotic spindle, causing them to arrest in the G2/M phase of the cell cycle.[1][2]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
-
Morphological Changes: Treated HeLa cells lose their typical morphology, becoming rounded as the cytoskeletal structure is destroyed.[2]
Other related pyrrolo-pyridine derivatives have also been shown to inhibit key signaling kinases involved in cancer progression, such as Monopolar Spindle 1 (MPS1) kinase, FMS kinase, and pathways involving MAPK and mTOR, suggesting that compounds based on this scaffold may have multiple mechanisms of action.[3][4][5]
Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives in HeLa cells.
Data Presentation
The anti-proliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against HeLa cells using a standard MTT assay. The results, including the highly potent compound designated "10t," are summarized below.
Table 1: Anti-proliferative Activity (IC₅₀) of 1H-pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Lines
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | 0.02 | 0.03 | 0.02 |
Data sourced from a study on novel 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2] CA-4 (Combretastatin A-4) was used as a positive control.
Table 2: Cell Cycle Analysis of HeLa Cells Treated with Compound 10t
| Treatment Group | Concentration | % of Cells in G2/M Phase |
| Control (0.1% DMSO) | - | 3.8% |
| Compound 10t | 1 x IC₅₀ (0.12 µM) | 9.6% |
| Compound 10t | 2 x IC₅₀ (0.24 µM) | 40.6% |
| Compound 10t | 3 x IC₅₀ (0.36 µM) | 67.3% |
HeLa cells were treated for 24 hours. The data demonstrates a dose-dependent increase in G2/M phase arrest.[2]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine or its derivatives on HeLa cells.
Caption: General experimental workflow for evaluating compound effects on HeLa cells.
Protocol 1: Anti-proliferative MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Immunofluorescence Staining for Microtubule Integrity
Objective: To visualize the effect of the test compound on the microtubule network in HeLa cells.
Materials:
-
HeLa cells
-
Glass coverslips in 24-well plates
-
Test compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HeLa cells onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with the test compound at its IC₅₀ concentration (and multiples thereof) for 18-24 hours. Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in 1% BSA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Stain with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Observe the disruption of the green fluorescent microtubule network in treated cells compared to the well-defined network in control cells.[1]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle after compound treatment.
Materials:
-
HeLa cells
-
6-well plates
-
Test compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. After 24 hours, treat with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC₅₀) for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (1500 rpm for 5 minutes).
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[2]
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 4-methoxy-1H-pyrrolo[3,2-c]pyridine in HCT116 Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a synthesized representation based on available research on 1H-pyrrolo[3,2-c]pyridine derivatives and standard HCT116 xenograft methodologies. As of the latest search, specific studies detailing the application of 4-methoxy-1H-pyrrolo[3,2-c]pyridine in HCT116 xenograft models are not publicly available. This document is intended to serve as a foundational guide for researchers investigating this novel compound in a preclinical setting.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure in the development of novel anti-cancer therapeutics. Derivatives of this core have shown potent activity against a variety of cancer cell lines by targeting key cellular processes such as cell division and signal transduction. The human colorectal carcinoma cell line, HCT116, is a widely utilized model in cancer research, known for its robust tumorigenicity in immunodeficient mice, making it an excellent system for in vivo evaluation of novel anti-cancer agents.[1][2][3] This document outlines a prospective application of this compound in an HCT116 xenograft model, providing detailed protocols and potential mechanisms of action based on related compounds.
Potential Mechanisms of Action and Signaling Pathways
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been reported to exert their anti-cancer effects through various mechanisms, including:
-
Inhibition of Mitotic Kinase MPS1: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint.[4] Inhibition of MPS1 leads to errors in chromosome segregation and ultimately, cell death in cancer cells.
-
Tubulin Polymerization Inhibition: Some compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold act as colchicine-binding site inhibitors, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[5][6]
-
MAPK/mTOR Signaling Pathway Inhibition: Other derivatives have been shown to inhibit the MEK, JNK, and mTOR signaling pathways, which are crucial for cell proliferation and survival.[7]
Given these precedents, this compound may act on one or more of these pathways in HCT116 cells.
Caption: Potential mechanisms of action for this compound.
Experimental Protocols
HCT116 Cell Culture
-
Cell Line: HCT116 human colorectal carcinoma cell line.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
HCT116 Xenograft Model Establishment
Caption: Workflow for HCT116 xenograft model establishment and treatment.
-
Animals: Female athymic nude mice (BALB/c nude) or NOD/SCID mice, 6-8 weeks old.[1][8]
-
Cell Preparation: Harvest HCT116 cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[8]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8]
-
Tumor Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[8]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[8]
Administration of this compound
-
Vehicle Preparation: The choice of vehicle will depend on the solubility of the compound. Common vehicles include saline, PBS with a small percentage of DMSO, or a formulation with Solutol/Cremophor.
-
Dosage and Schedule: The dosage and administration schedule should be determined from prior in vitro cytotoxicity data and maximum tolerated dose (MTD) studies. A hypothetical dosing schedule could be daily or every other day administration via oral gavage or intraperitoneal injection.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive control (e.g., 5-FU or another standard-of-care colorectal cancer drug)[3]
-
-
Monitoring: Record tumor volumes and body weights three times a week.[1] Observe the animals for any signs of toxicity.
Endpoint Analysis
-
Euthanasia: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.[8]
-
Tumor Excision: Excise the tumors, measure their weight, and photograph them.
-
Sample Processing: A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR), and another portion can be fixed in formalin for histopathological analysis (H&E staining, immunohistochemistry).
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound against HCT116 Cells (Hypothetical Data)
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] |
Table 2: Efficacy of this compound in HCT116 Xenograft Model (Hypothetical Data)
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | [Insert Value] | - | [Insert Value] |
| This compound (Low Dose) | [e.g., 10 mg/kg, q.d., p.o.] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (High Dose) | [e.g., 30 mg/kg, q.d., p.o.] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., 5-FU) | [e.g., 20 mg/kg, q.o.d., i.p.] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The proposed application of this compound in an HCT116 xenograft model provides a robust framework for evaluating its preclinical anti-cancer efficacy. Based on the activity of related compounds, this novel molecule holds the potential to inhibit tumor growth through mechanisms such as cell cycle arrest and inhibition of key signaling pathways. The detailed protocols herein offer a comprehensive guide for researchers to investigate this promising therapeutic candidate. Further studies should focus on elucidating the precise mechanism of action and conducting pharmacokinetic and pharmacodynamic analyses to optimize its therapeutic potential.
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: Molecular Docking of 4-methoxy-1H-pyrrolo[3,2-c]pyridine with Tubulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 4-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives with tubulin. This document is intended to guide researchers in utilizing computational and experimental methods to investigate the interaction of this compound class with a key anticancer target.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for the development of anticancer agents. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for the design of novel tubulin inhibitors. This document focuses on the molecular docking of 4-methoxy substituted derivatives of this scaffold to the colchicine-binding site of tubulin, a key pocket for microtubule-destabilizing agents.
Principle of Interaction
Derivatives of this compound are designed to mimic the binding of known colchicine-site inhibitors. The molecular docking simulations predict the binding pose and affinity of these compounds within the tubulin heterodimer. Key interactions often involve hydrogen bonds and hydrophobic contacts with amino acid residues in the colchicine-binding pocket, leading to the inhibition of tubulin polymerization. A recent study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which includes a 4-methoxyphenyl substituted analog, has demonstrated potent inhibition of tubulin polymerization and antiproliferative activity.[1][2][3][4] The molecular modeling of a lead compound from this series, 10t , revealed crucial hydrogen bond interactions with Thrα179 and Asnβ349 within the colchicine-binding site of tubulin.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the biological activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t [6-(indolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine], which is structurally related to the 4-methoxy analog and serves as a potent example from a recent study.[1][2][3][4]
| Compound | Target Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition |
| 10t | HeLa (Cervical Cancer) | 0.12 | Potent inhibition at 3 µM and 5 µM |
| SGC-7901 (Gastric Cancer) | 0.15 | ||
| MCF-7 (Breast Cancer) | 0.21 |
Experimental Protocols
Molecular Docking Protocol
This protocol outlines the general steps for performing a molecular docking study of a this compound derivative with tubulin.
a. Preparation of the Tubulin Structure:
-
Obtain Crystal Structure: Download the crystal structure of tubulin, preferably in complex with a known colchicine-site inhibitor, from the Protein Data Bank (PDB). A suitable example is PDB ID: 5LYJ.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
b. Preparation of the Ligand:
-
Ligand Sketching: Draw the 3D structure of the this compound derivative using a molecular modeling software.
-
Ligand Optimization:
-
Assign proper atom types and bond orders.
-
Add hydrogen atoms.
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
c. Molecular Docking Simulation:
-
Define the Binding Site: Define the docking grid box around the known colchicine-binding site on tubulin. The grid should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Docking Algorithm: Employ a suitable docking algorithm (e.g., Glide, AutoDock, GOLD) to predict the binding poses of the ligand within the defined binding site.
-
Pose Selection and Scoring: The docking program will generate multiple binding poses. These poses are typically ranked based on a scoring function that estimates the binding affinity. Select the top-ranked poses for further analysis.
d. Analysis of Docking Results:
-
Binding Pose Visualization: Visualize the predicted binding poses of the ligand in the tubulin binding site to analyze the intermolecular interactions.
-
Interaction Analysis: Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, between the ligand and the amino acid residues of tubulin.
-
Binding Energy Estimation: The docking score provides an estimation of the binding affinity. More rigorous methods like MM/GBSA or MM/PBSA can be used for a more accurate prediction of the binding free energy.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro.
a. Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
b. Method:
-
Preparation of Reagents:
-
Prepare the tubulin stock solution in general tubulin buffer on ice.
-
Prepare serial dilutions of the test compound in general tubulin buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
General tubulin buffer
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10%)
-
Test compound at various concentrations
-
Tubulin solution
-
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration of the test compound.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the test compound on cancer cell lines.
a. Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
b. Method:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound derivatives.
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon standing. | The compound has low thermodynamic solubility in the chosen solvent system. The initial dissolution may have formed a supersaturated, metastable solution. | 1. Re-evaluate solvent system: Consider using a co-solvent system to increase the solubility.[1][2] 2. pH adjustment: If the derivative has ionizable groups, adjusting the pH of the medium can significantly increase solubility. 3. Employ solid dispersion technology: Creating an amorphous solid dispersion can enhance the kinetic and thermodynamic solubility.[3][4][5] |
| Inconsistent solubility results between batches. | Variability in the solid-state properties (e.g., crystallinity, polymorphism) of the synthesized derivative. Differences in particle size between batches. | 1. Characterize the solid form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form. 2. Control particle size: Employ particle size reduction techniques like micronization or nanomilling for consistency.[1][3] |
| Poor dissolution rate despite acceptable thermodynamic solubility. | The compound may have poor wettability. The particle size may be too large, reducing the surface area for dissolution. | 1. Add a surfactant: Surfactants can improve the wettability of the compound.[1][6] 2. Particle size reduction: Decreasing the particle size increases the surface area available for dissolution.[7][8] |
| Limited success with single-component solvent systems. | The polarity of the solvent may not be optimal for the derivative's complex structure. | 1. Utilize co-solvents: Experiment with mixtures of solvents with different polarities (e.g., water/ethanol, water/PEG 400).[2] 2. Explore complexation: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[1] |
| Degradation of the compound during solubilization attempts. | The chosen method (e.g., high temperature, extreme pH) may be too harsh for the derivative. | 1. Use milder techniques: Consider cryogenic methods or co-crystallization which are typically performed under less aggressive conditions.[7][8] 2. Assess compound stability: Perform stability studies under various pH and temperature conditions to identify safe operating ranges. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the aqueous solubility of this compound derivatives?
A1: The primary strategies for enhancing the solubility of these derivatives, like many poorly soluble active pharmaceutical ingredients (APIs), can be categorized into physical and chemical modifications.[7]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorph screening, co-crystallization), and creating amorphous solid dispersions.[3][7] The goal is to increase the surface area of the solid or to reduce the energy barrier of the crystal lattice.
-
Chemical Modifications: These involve altering the molecule itself or its immediate environment. Common approaches include salt formation if the molecule has acidic or basic centers, and complexation using agents like cyclodextrins.[1][6]
-
Formulation Approaches: Utilizing enabling formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS), and using co-solvents and surfactants are also highly effective.[1][3][6]
Q2: How does pH adjustment affect the solubility of these derivatives?
A2: The 1H-pyrrolo[3,2-c]pyridine core contains nitrogen atoms that can be protonated. Therefore, adjusting the pH of the aqueous medium can significantly impact solubility. In acidic conditions, these nitrogen atoms can become protonated, forming a more soluble salt form of the derivative. The extent of this effect depends on the pKa of the specific derivative. It is a common and effective method for increasing the solubility of basic drugs.[6]
Q3: When should I consider using a co-solvent system?
A3: A co-solvent system is a valuable approach when a single solvent does not provide adequate solubility.[2] This is often the case for compounds like this compound derivatives which have both hydrophobic and hydrophilic regions. By blending a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water, you can create a solvent system with a polarity that is more favorable for solubilizing the compound. This method is particularly useful in early-stage in vitro and in vivo studies.[2]
Q4: What are amorphous solid dispersions and how do they improve solubility?
A4: An amorphous solid dispersion (ASD) is a formulation where the crystalline API is converted into an amorphous form and dispersed within a carrier, which is typically a polymer.[3] The amorphous state has a higher free energy than the crystalline state, which leads to an increase in the apparent solubility and dissolution rate.[6] This is a powerful technique for significantly enhancing the oral bioavailability of poorly soluble compounds.
Q5: Can salt formation be used for this compound derivatives?
A5: Yes, salt formation is a highly effective strategy for ionizable compounds.[1][6] Given the presence of basic nitrogen atoms in the pyrrolopyridine ring system, these derivatives are candidates for forming salts with pharmaceutically acceptable acids. Salt formation can lead to a dramatic increase in aqueous solubility and dissolution rate compared to the free base.[6]
Quantitative Data on Solubility Enhancement (Illustrative Examples)
The following table provides illustrative data on the potential improvements in aqueous solubility for a hypothetical this compound derivative using various enhancement techniques. The baseline solubility of the free base is assumed to be 0.01 mg/mL.
| Technique | Description | Illustrative Solubility (mg/mL) | Fold Increase |
| None (Free Base) | Unmodified compound in water. | 0.01 | 1 |
| Micronization | Particle size reduced to 2-5 µm. | 0.03 | 3 |
| pH Adjustment | Dissolved in pH 2.0 buffer. | 0.5 | 50 |
| Co-solvent | 20% PEG 400 in water. | 0.2 | 20 |
| Amorphous Solid Dispersion | 20% drug loading in PVP-VA. | 1.5 | 150 |
| Salt Formation | Hydrochloride salt. | 2.5 | 250 |
Note: These values are for illustrative purposes only and the actual improvement will depend on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of the this compound derivative and 400 mg of polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) in 10 mL of a suitable solvent (e.g., methanol or a methanol/dichloromethane mixture).
-
Mixing: Stir the solution at room temperature until both the compound and the polymer are fully dissolved.
-
Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask and characterize its amorphous nature using XRPD and DSC.
-
Solubility Measurement: Determine the aqueous solubility of the prepared solid dispersion.
Protocol 2: Salt Formation (Hydrochloride Salt)
-
Dissolution: Dissolve 100 mg of the this compound derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in isopropanol) to the solution while stirring.
-
Precipitation: Continue stirring for 1-2 hours. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of the organic solvent to remove any unreacted free base.
-
Drying: Dry the salt under vacuum at room temperature.
-
Confirmation: Confirm salt formation using techniques such as FTIR, NMR, and elemental analysis.
-
Solubility Measurement: Determine the aqueous solubility of the newly formed salt.
Diagrams
Caption: Decision workflow for selecting a solubility enhancement technique.
Caption: Workflow for creating an amorphous solid dispersion.
References
- 1. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 2. longdom.org [longdom.org]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tabletingtechnology.com [tabletingtechnology.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
Technical Support Center: Enhancing Metabolic Stability of 1H-pyrrolo[3,2-c]pyridine Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the metabolic stability of 1H-pyrrolo[3,2-c]pyridine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for heterocyclic kinase inhibitors like 1H-pyrrolo[3,2-c]pyridines?
A1: Heterocyclic kinase inhibitors are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1][2] Common metabolic transformations include oxidation, hydroxylation, and dealkylation. The electron-rich nature of the pyrrole ring in the 1H-pyrrolo[3,2-c]pyridine scaffold makes it susceptible to hydroxylation by hepatic enzymes.[3] The formation of reactive metabolites (RM) is also a possibility, which can lead to toxicities and drug-drug interactions.[4][5]
Q2: What are the common metabolic "soft spots" on the 1H-pyrrolo[3,2-c]pyridine scaffold?
A2: The most likely sites of metabolism, or "soft spots," on the 1H-pyrrolo[3,2-c]pyridine core are positions susceptible to oxidation. Analysis of similar scaffolds, like pyrrolo[3,2-b]pyridine, has shown that the electron-rich pyrrole ring is a primary site for hydroxylation.[3] Additionally, any alkyl or aryl substituents attached to the core, particularly those in positions accessible to CYP enzymes, are potential sites of metabolic attack.
Q3: How can I proactively design more metabolically stable analogues?
A3: Several strategies can be employed during the design phase to enhance metabolic stability:
-
Blocking Sites of Metabolism: Introducing fluorine atoms at metabolically labile positions can block CYP-mediated oxidation.[6]
-
Deuteration: Selectively replacing hydrogen atoms with deuterium at known metabolic sites can slow the rate of metabolism due to the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can decrease the rate of reactions mediated by CYP enzymes.[1]
-
Modulating Electronics and Lipophilicity: Adding electron-withdrawing groups can decrease the electron density of the aromatic rings, making them less prone to oxidation.[6] Replacing lipophilic groups with more polar ones can also sometimes improve stability and reduce nonspecific binding.[6]
-
Ring Modification: In some cases, replacing a metabolically unstable ring with a more stable bioisostere (e.g., replacing a pyrrolidine with a morpholine) can significantly improve the metabolic profile.[6]
Q4: What is the difference between using liver microsomes and hepatocytes for my metabolic stability assay?
A4: Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes like cytochrome P450s.[2][7] They are cost-effective and suitable for initial screening of metabolic stability.[2] Hepatocytes, which are intact liver cells, contain a more complete set of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[2] For compounds that are metabolized slowly, plated hepatocytes can be used for extended incubation times (up to 48 hours or longer).[2]
Troubleshooting Guides
Problem: My compound shows extremely rapid degradation (<5 min half-life) in the liver microsomal stability assay.
| Possible Cause | Troubleshooting Step |
| High intrinsic clearance | This may be a genuine result. The compound is highly susceptible to metabolism. Focus on identifying the metabolic soft spots and applying medicinal chemistry strategies to block them. |
| Compound Instability | Run a control incubation without the NADPH regenerating system.[1] Significant degradation in this control indicates chemical instability in the buffer, not enzymatic metabolism. |
| Microsomal Protein Concentration | The protein concentration may be too high for a highly liable compound. Try reducing the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL) to slow the reaction and obtain a more accurate measurement. |
| Assay Artifacts | Some compounds can interfere with the analytical (LC-MS/MS) detection. Ensure the quenching solvent effectively stops the reaction and precipitates proteins without causing the compound to crash out of solution. |
Problem: I am seeing high variability between my replicate wells (>15% deviation).
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | The compound may be precipitating in the aqueous assay buffer. Check solubility and consider reducing the initial compound concentration. Ensure any organic solvent (like DMSO) is kept to a minimum (<0.1%).[8] |
| Pipetting Inaccuracy | Inaccurate pipetting of the compound, microsomes, or NADPH can lead to significant variability. Use calibrated pipettes and consider using a master mix for adding reagents to the plate. |
| Inconsistent Quenching | The timing of the quenching step is critical. For rapid reactions, ensure that the quenching solution is added precisely at the end of the incubation time for each well. Staggering the start of the reaction can help manage this. |
| Edge Effects on Plate | Evaporation from wells on the edge of a 96-well plate can concentrate reagents. Avoid using the outermost wells or fill them with buffer to create a humidity barrier. |
Problem: My compound appears highly stable in vitro (low turnover), but has poor in vivo pharmacokinetics (high clearance).
| Possible Cause | Troubleshooting Step |
| Non-CYP Metabolism | The compound may be cleared by pathways not present in liver microsomes, such as Phase II conjugation (e.g., glucuronidation) or by other enzymes (e.g., aldehyde oxidase). Re-evaluate using hepatocytes, which contain a broader range of enzymes.[2] |
| High Plasma Protein Binding | Extensive binding to plasma proteins can sometimes lead to discrepancies. While this doesn't directly cause clearance, it affects the unbound fraction available for metabolism and distribution. |
| Active Transport | The compound could be a substrate for uptake or efflux transporters in the liver or other organs, leading to rapid clearance from circulation that is not captured by in vitro metabolic assays. |
| Extrahepatic Metabolism | Significant metabolism may be occurring in other tissues besides the liver (e.g., intestine, kidney, lung). |
Experimental Protocols
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standard method for assessing the metabolic stability of a 1H-pyrrolo[3,2-c]pyridine inhibitor using liver microsomes.
1. Materials and Reagents:
-
Test Compound (e.g., 10 mM stock in DMSO)
-
Positive Control Compounds (High and Low clearance, e.g., Verapamil and Warfarin)[1]
-
Pooled Liver Microsomes (e.g., Human, Rat)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[1]
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.[1]
-
96-well incubation plate and analytical plate
-
Incubator/shaker set to 37°C
2. Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the reactive metabolites of tyrosine kinase inhibitors in a comprehensive approach: Implications for drug-drug interactions and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of 4-methoxy-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely attributable to two main factors:
-
Low Aqueous Solubility: As a heterocyclic aromatic compound, it is predicted to have low solubility in gastrointestinal fluids, which is a primary barrier to absorption.[1][2]
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestine and liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[3][4][5]
Q2: What initial steps should I take to investigate the cause of poor bioavailability in my experiments?
A2: A systematic approach is crucial. We recommend the following initial investigations:
-
Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of the compound.
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess its intestinal permeability.
-
Metabolic Stability Assay: Incubate the compound with liver microsomes to evaluate its susceptibility to first-pass metabolism.
Q3: What are the main strategies to improve the oral bioavailability of this compound?
A3: Strategies can be broadly categorized into formulation-based approaches and chemical modification approaches.[1][2][6]
-
Formulation Strategies:
-
Chemical Modification Strategies:
-
Prodrug synthesis
-
Salt formation (if the molecule has ionizable groups)[6]
-
Troubleshooting Guides
Issue 1: Low Compound Dissolution in Simulated Gastric/Intestinal Fluid
Symptoms:
-
Inconsistent in vitro dissolution profiles.
-
Low drug concentration in the aqueous phase during dissolution testing.
Possible Causes:
-
Poor aqueous solubility of the crystalline form.
-
Compound precipitation upon dilution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Particle Size Reduction | Decrease the particle size through micronization or nanosizing to increase the surface area available for dissolution.[2] |
| 2 | Formulate as an Amorphous Solid Dispersion | Disperse the compound in a hydrophilic polymer matrix to prevent crystallization and enhance solubility.[6] |
| 3 | Utilize Lipid-Based Formulations | Incorporate the compound into a lipid-based system like SEDDS to improve solubilization in the gastrointestinal tract.[2] |
| 4 | Complexation with Cyclodextrins | Encapsulate the compound within cyclodextrin molecules to increase its apparent solubility.[7] |
Issue 2: High First-Pass Metabolism Detected in Liver Microsome Assay
Symptoms:
-
Rapid disappearance of the parent compound in the presence of liver microsomes.
-
Identification of significant metabolite peaks via LC-MS.
Possible Causes:
-
Susceptibility to Phase I (e.g., cytochrome P450) and/or Phase II (e.g., glucuronidation) metabolism.[3][12]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prodrug Approach | Synthesize a prodrug by masking the metabolic soft spot (e.g., the methoxy group or pyrrole nitrogen) with a labile group that is cleaved in vivo to release the active drug. |
| 2 | Co-administration with a CYP Inhibitor (for research purposes) | In preclinical studies, co-administer with a known inhibitor of the suspected metabolic enzyme to confirm the metabolic pathway and its impact on bioavailability. |
| 3 | Structural Modification | If feasible within the drug discovery program, modify the chemical structure to block the site of metabolism without affecting pharmacological activity. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 1 part of this compound and 4 parts of a hydrophilic polymer (e.g., PVP K30) in a suitable solvent (e.g., methanol) with stirring until a clear solution is obtained.
-
Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Protocol 2: In Vitro Dissolution Testing of Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Place a known amount of the formulation (equivalent to a specific dose of the active compound) in each vessel.
-
Rotate the paddles at a constant speed (e.g., 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Data Presentation
Table 1: Comparison of Dissolution Profiles of Different Formulations
| Formulation | % Drug Dissolved at 30 min (SGF) | % Drug Dissolved at 60 min (SIF) |
| Pure Crystalline Drug | < 5% | < 10% |
| Micronized Drug | 15% | 25% |
| Amorphous Solid Dispersion (1:4 drug-to-polymer ratio) | 60% | 85% |
| Nano-suspension | 75% | 95% |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 15 | 46.2 |
| Prodrug A (Ester prodrug) | 45 | 15.4 |
| Verapamil (Control) | 30 | 23.1 |
Visualizations
Caption: Workflow for troubleshooting poor oral bioavailability.
Caption: Strategies to enhance compound dissolution.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. First-Pass Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 8. iipseries.org [iipseries.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Effect of flow on first-pass metabolism of drugs: single pass studies on 4-methylumbelliferone conjugation in the serially perfused rat intestine and liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
"reducing off-target effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of identifying and minimizing off-target effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine. The principles and protocols outlined here provide a robust framework for characterizing and mitigating unintended molecular interactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with my this compound compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1][2] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings.[1][2]
Q2: What are the initial signs that my experimental results might be influenced by off-target effects?
A2: Several indicators may suggest the presence of off-target effects. A key sign is a discrepancy between the biochemical potency (e.g., IC50 against the isolated target enzyme) and the cellular potency (e.g., EC50 in a cell-based assay). Other red flags include observing a phenotype that is inconsistent with the known biology of the intended target, unexpected cellular toxicity at effective concentrations, or seeing different results when using a structurally unrelated inhibitor for the same target.[3]
Q3: How can I proactively assess the potential for off-target effects before starting extensive experiments?
A3: A proactive approach is highly recommended. You can start with in silico (computational) methods to predict potential off-target interactions.[1][4] These tools use algorithms and structural biology to screen your compound against databases of known protein structures.[1][5] This computational screening can provide a list of potential off-targets to investigate experimentally, helping to anticipate and mitigate issues early in your research.[1][4]
Q4: What are the primary experimental strategies to confirm that the observed cellular effect is due to on-target inhibition?
A4: A multi-pronged validation strategy is crucial.[2]
-
Use a Structurally Different Inhibitor: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[3] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[3]
-
Genetic Validation: Employ genetic techniques like CRISPR-Cas9 or RNA interference (siRNA) to knock down or knock out the intended target.[3] The resulting phenotype should mimic the effect observed with this compound.[3][6]
-
Rescue Experiments: In cells where the target has been knocked out or mutated to be inhibitor-resistant, the addition of your compound should not produce the phenotype.
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound physically binds to the intended target in the cellular environment at the concentrations you are using.[7][8]
Troubleshooting Guide: Unexpected Experimental Outcomes
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Unexpected Cytotoxicity | The compound inhibits one or more essential off-target proteins (e.g., kinases crucial for cell survival). | 1. Perform a Kinome-wide Selectivity Screen: This will identify other kinases that your compound inhibits.[2] 2. Test Structurally Different Inhibitors: If cytotoxicity persists across different scaffolds targeting the same protein, it may be an on-target effect.[2] 3. Check Compound Solubility: Ensure your inhibitor is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2] |
| Discrepancy Between Biochemical and Cellular IC50 | Poor cell permeability, high plasma protein binding, rapid metabolism of the inhibitor, or high intracellular ATP concentrations (for ATP-competitive inhibitors). | 1. Assess Cell Permeability: Employ assays to determine if the compound is effectively entering the cells. 2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium. 3. Perform a Target Engagement Assay: Use CETSA to confirm the compound is binding to the target inside the cell at the effective concentration.[7][8] |
| Phenotype Does Not Match Genetic Knockdown | The observed phenotype is due to an off-target effect, or the inhibitor has a different mechanism (e.g., inhibiting kinase activity vs. removing the protein scaffold). | 1. Validate Knockdown Efficiency: Confirm via Western blot or qPCR that the target protein/mRNA is significantly reduced.[9] 2. Profile for Off-Targets: Use a broad kinase panel to identify potential off-targets that could be responsible for the phenotype.[10] 3. Use Multiple, Independent siRNAs: This helps rule out off-target effects of the siRNA itself.[11] |
| Activation of a Compensatory Signaling Pathway | Inhibition of the primary target leads to feedback loops or crosstalk that activates alternative pathways, masking the on-target effect.[12] | 1. Probe for Compensatory Pathway Activation: Use techniques like Western blotting to investigate the phosphorylation status of key nodes in known alternative signaling routes.[2] 2. Consider Combination Therapy: Blocking both the primary and compensatory pathways may reveal the true on-target effect.[2] 3. Time-Course Analysis: Analyze the signaling pathway at different time points after inhibitor treatment to understand the dynamics of pathway activation. |
Data Presentation: Characterizing Selectivity
Table 1: Kinase Inhibitory Profile of this compound
This table presents hypothetical kinase profiling data for this compound (Compound A). The data illustrates its potency against the intended target (Target Kinase 1) and a selection of potential off-targets.
| Kinase Target | IC50 (nM) - Compound A | Comments |
| Target Kinase 1 (On-Target) | 15 | High potency against the intended target. |
| Kinase X | 250 | Moderate off-target activity. |
| Kinase Y | >10,000 | Low to no activity. |
| Kinase Z (Structurally similar to Target 1) | 85 | Significant off-target activity against a related kinase. |
| Kinase P | 1,500 | Weak off-target activity. |
Table 2: Orthogonal Validation of Cellular Phenotype (e.g., Apoptosis Induction)
This table provides a template for comparing results from different validation methods to confirm that the observed phenotype is on-target.
| Method | Experimental Condition | Observed Apoptosis (% of Control) | Conclusion |
| Small Molecule Inhibition | 1 µM Compound A (Test Article) | 75% | Strong induction of apoptosis. |
| 1 µM Compound B (Structurally different inhibitor for Target Kinase 1) | 72% | Phenotype is recapitulated, suggesting an on-target effect. | |
| Genetic Perturbation | siRNA knockdown of Target Kinase 1 | 68% | Phenotype is mimicked, strongly supporting an on-target effect. |
| Non-targeting control siRNA | 5% | No significant effect from the delivery/knockdown process itself. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[3]
Methodology: This protocol is based on a competitive binding assay format.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Principle: The assay measures the ability of the test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.[13]
-
Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology Corporation HotSpot) for screening against a panel of hundreds of human kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: Results are typically expressed as a percentage of the control (%Ctrl), where a lower value indicates stronger binding.
-
%Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100
-
Hits (e.g., %Ctrl < 35%) are often followed up with dose-response curves to determine dissociation constants (Kd) or IC50 values.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify the direct engagement of this compound with its intended target protein within a cellular environment.[7]
Principle: The binding of a ligand (your compound) to its target protein enhances the protein's thermal stability.[8][14] This change in the melting temperature (Tm) is measured by quantifying the amount of soluble protein remaining after heating.[7]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[8]
-
Lysis and Separation: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction using Western Blot (see Protocol 3).
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve in the presence of your compound indicates target engagement and stabilization.
Protocol 3: Western Blot for Downstream Signaling Analysis
Objective: To assess whether this compound inhibits the activity of its target kinase by measuring the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment: Seed cells in 6-well plates.[15] Once they reach the desired confluency, treat them with various concentrations of this compound for the desired time. Include a vehicle-only control.
-
Lysis: Aspirate the media, wash cells with ice-cold 1X PBS, and then add 1X SDS sample buffer (e.g., 100 µL per well) to lyse the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes, then centrifuge for 5 minutes.[16]
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel according to the manufacturer's protocol to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that detects the total amount of the downstream target protein, regardless of its phosphorylation state.
Visualizations: Pathways and Workflows
Caption: A hypothetical signaling pathway modulated by this compound.
Caption: A workflow for systematically troubleshooting and validating suspected off-target effects.
Caption: A logical diagram illustrating the convergence of evidence for on-target validation.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Scale-Up Synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My overall yield for the multi-step synthesis is significantly lower on a larger scale compared to the lab-scale synthesis. What are the potential causes?
A1: Low yields during scale-up can arise from a combination of factors that are less prominent at the laboratory scale. A systematic review of each step is crucial. Common culprits include:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.
-
Poor Heat Transfer: Exothermic reactions, such as nitration, are difficult to control on a large scale due to the lower surface-area-to-volume ratio of large reactors. Poor temperature control can lead to product degradation and the formation of thermal decomposition byproducts.
-
Suboptimal Reagent Addition: The rate of reagent addition becomes critical at scale. A rate that is too fast can overwhelm the reactor's cooling capacity, while a rate that is too slow can lead to incomplete reactions or the formation of different impurities.
-
Challenges in Work-up and Isolation: Product isolation techniques that are straightforward on a small scale, such as extraction and filtration, can be less efficient and lead to greater product loss at a larger scale. Crystallization processes can also be sensitive to scale, affecting both yield and purity.
Troubleshooting Steps:
-
Analyze each step individually: Identify the step with the most significant yield loss.
-
Review mixing parameters: Ensure the agitator type, speed, and baffle configuration are appropriate for the reactor volume and reaction mixture viscosity.
-
Monitor temperature profiles: Use temperature probes at multiple locations within the reactor to identify any temperature gradients.
-
Optimize reagent addition: Develop a controlled addition profile based on reaction calorimetry data if available.
-
Evaluate work-up and isolation procedures: Consider alternative, more scalable purification methods such as crystallization over chromatography where feasible.
Specific Synthetic Steps
Q2: During the nitration of the pyridine N-oxide precursor, I am observing the formation of multiple nitrated isomers and other impurities. How can I improve the regioselectivity and purity?
A2: Nitration of pyridine derivatives can be challenging due to the deactivating nature of the pyridine ring and the potential for over-nitration.
-
Cause - Inadequate Temperature Control: Nitration reactions are highly exothermic. A rise in temperature can decrease selectivity and increase the formation of byproducts.
-
Solution: Implement a robust cooling system and control the addition rate of the nitrating agent to maintain the optimal reaction temperature. For particularly challenging nitrations, consider continuous flow reactors which offer superior heat transfer.[1]
-
Cause - Incorrect Nitrating Agent or Acid Concentration: The choice and concentration of the nitrating agent (e.g., fuming nitric acid in sulfuric acid) are critical for regioselectivity.
-
Solution: Carefully control the stoichiometry and concentration of the nitrating mixture. Small-scale trial runs to optimize the acid mixture may be necessary.
Q3: The cyclization step to form the pyrrolo[3,2-c]pyridine core is giving a low yield and forming a significant amount of tar-like material at a larger scale. What can I do?
A3: The formation of tars and low yields in cyclization reactions at scale are often due to polymerization or decomposition of starting materials or intermediates.
-
Cause - Localized High Concentrations: Inefficient mixing can lead to high local concentrations of reagents, promoting intermolecular side reactions instead of the desired intramolecular cyclization.
-
Solution: Improve mixing efficiency. This may involve changing the stirrer design or increasing the agitation speed. A slower, controlled addition of one of the reactants can also help maintain a low concentration of reactive intermediates.
-
Cause - Elevated Temperatures: The reaction may be sensitive to temperature, with higher temperatures favoring decomposition pathways.
-
Solution: Ensure precise temperature control throughout the reaction. If the reaction is exothermic, controlled addition of reagents is crucial.
Q4: I am facing difficulties in the final methoxylation step to introduce the 4-methoxy group. The reaction is sluggish, and I observe decomposition of my starting material.
A4: The introduction of a methoxy group onto the 4-position of the pyrrolo[3,2-c]pyridine core, likely via nucleophilic aromatic substitution of a 4-chloro precursor, can be challenging.
-
Cause - Inefficient Reaction Conditions: The reaction may require specific conditions (e.g., a suitable base, solvent, temperature, and possibly a catalyst) to proceed efficiently.
-
Solution: Screen different bases (e.g., sodium methoxide, potassium carbonate) and solvents. The use of a polar aprotic solvent like DMF or DMSO might be beneficial. Phase-transfer catalysts could also be explored to improve the reaction rate.
-
Cause - Starting Material Instability: The 4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate may be unstable under the reaction conditions, especially at elevated temperatures.
-
Solution: Monitor the reaction closely by HPLC to track the consumption of starting material and the formation of both product and impurities. It may be necessary to run the reaction at a lower temperature for a longer period.
Purification and Isolation
Q5: The chromatographic purification of the final product is proving to be difficult and not scalable. Are there alternative purification strategies?
A5: Large-scale chromatography can be expensive and time-consuming.[2]
-
Solution - Crystallization: Develop a crystallization procedure for the final product or a key intermediate. This involves screening various solvents and solvent mixtures to find conditions that provide good yield and purity. Seeding strategies and controlled cooling profiles are critical for reproducible results at scale.
-
Solution - Salt Formation: If the final product has a basic nitrogen, formation of a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization, often with improved crystal properties.
-
Solution - Extractive Work-up: Optimize the extractive work-up to remove as many impurities as possible before the final purification step. This can involve pH adjustments to move acidic or basic impurities into the aqueous phase.
Q6: My crystallization process is not reproducible at a larger scale, leading to inconsistent product quality (e.g., crystal size, polymorphic form). How can I improve this?
A6: Crystallization is a scale-sensitive unit operation.
-
Cause - Differences in Mixing and Shear: The type and intensity of mixing can influence nucleation and crystal growth.
-
Solution: Characterize the impact of mixing on the crystallization process at a smaller scale and use this information to select appropriate mixing parameters for the larger scale.
-
Cause - Inconsistent Cooling Profiles: The rate of cooling has a major impact on crystal size distribution and polymorphism.
-
Solution: Implement a controlled and reproducible cooling profile. The use of automated reactor systems can ensure consistency between batches.
-
Cause - Supersaturation Control: The level of supersaturation is a key driver for crystallization.
-
Solution: Develop a process with controlled supersaturation, for example, by the controlled addition of an anti-solvent or by using a well-defined temperature profile.
Data Summary Tables
Table 1: Representative Yields for Analogue Syntheses
| Step | Reaction | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Nitration of Pyridine N-oxide | Fuming HNO₃/H₂SO₄ | - | 100-120 | 2-4 | ~70-80 | |
| 2 | Vinylation | N,N-Dimethylformamide dimethyl acetal | DMF | 120-130 | 12-16 | ~60-70 | |
| 3 | Cyclization | Fe/Acetic Acid | Acetic Acid | 110-120 | 1-2 | ~70-80 | |
| 4 | Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 1,4-Dioxane/H₂O | 125 (microwave) | 0.5 | 32-94 |
Note: These are representative yields for analogous compounds and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)
This protocol is adapted from the synthesis of related derivatives and provides a plausible route to a key intermediate.
Step 1: Nitration of 2-bromo-5-methylpyridine-1-oxide Fuming nitric acid is added dropwise to a solution of 2-bromo-5-methylpyridine-1-oxide in concentrated sulfuric acid at a controlled temperature (e.g., 0-10 °C). The mixture is then heated (e.g., to 100-110 °C) for several hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Step 2: Vinylation of 2-bromo-5-methyl-4-nitropyridine 1-oxide A solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated (e.g., to 120-130 °C) for an extended period (e.g., 12-16 hours). The solvent is then removed under reduced pressure.
Step 3: Reductive Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine The crude product from the previous step is dissolved in acetic acid. Iron powder is added portion-wise, and the mixture is heated (e.g., to 110-120 °C) for 1-2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate) to give the crude 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Hypothetical Synthesis of this compound
This protocol outlines a potential route from a 4-chloro intermediate.
Step 1: Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine This intermediate could potentially be synthesized from a suitable precursor, for example, through a Sandmeyer reaction of a 4-amino-1H-pyrrolo[3,2-c]pyridine or by other established methods for the chlorination of such heterocycles.
Step 2: Methoxylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as methanol or an inert solvent like DMF, is added a base, for example, sodium methoxide. The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, and the product is isolated by an appropriate work-up procedure, which may involve extraction and purification by chromatography or crystallization.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A potential synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up
Caption: Troubleshooting flowchart for addressing low yields during scale-up.
References
Technical Support Center: Purification of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Analogs
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-methoxy-1H-pyrrolo[3,2-c]pyridine analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common purification method for this compound analogs?
A1: The most frequently employed method is silica gel column chromatography.[1][2] This technique is versatile for separating the target compound from reaction byproducts and unreacted starting materials. For specific applications, recrystallization and preparative HPLC are also viable options.
Q2: Why is my compound streaking or tailing on a silica gel TLC plate or column?
A2: Streaking and tailing are common when purifying nitrogen-containing heterocyclic compounds like pyrrolopyridines. This is often caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.[3]
Q3: How can I remove persistent yellow or brown coloration from my purified product?
A3: Colored impurities often arise from highly conjugated byproducts formed during the synthesis or from the decomposition of the product.[3] An effective method to remove them is to treat a solution of the crude product with a small amount of activated charcoal, followed by filtration. However, be aware that this can sometimes lead to a reduction in overall yield.[3] If residual palladium from a cross-coupling reaction is suspected, washing the organic extract with a sodium thiosulfate solution during workup may be beneficial.[4]
Q4: I'm struggling to find a suitable solvent for recrystallization. What should I do?
A4: When a single solvent is not effective, a two-solvent (or solvent/anti-solvent) system is often successful.[3][5] Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble while hot. Then, slowly add a "bad" (or anti-solvent) in which the compound is poorly soluble until the solution becomes cloudy.[3] Gentle heating to redissolve, followed by slow cooling, should induce crystallization. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help initiate the process.[3]
Troubleshooting Guide
Issue 1: Poor Separation and Tailing in Column Chromatography
-
Possible Cause: The basic pyridine and/or pyrrole nitrogen is interacting strongly with the acidic silica gel, leading to poor peak shape and inefficient separation.[3]
-
Recommended Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica.[3]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[3]
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your non-polar solvent containing 1% triethylamine to deactivate the acidic sites.[3]
-
Issue 2: The Compound Appears to Decompose on the Silica Gel Column
-
Possible Cause: Some pyrrole derivatives can be sensitive to the acidic nature of silica gel and may decompose during the lengthy purification process.[3]
-
Recommended Solutions:
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography techniques.
-
Switch to a Neutral Stationary Phase: Use neutral alumina, which is less likely to cause degradation of acid-sensitive compounds.[3]
-
Alternative Purification Method: If decomposition is severe, avoid column chromatography altogether. Attempt purification by recrystallization or, if available, preparative reverse-phase HPLC with an appropriate mobile phase (e.g., acetonitrile/water with a formic acid modifier).[6]
-
Issue 3: Failure to Induce Crystallization
-
Possible Cause: The compound may be too soluble in the chosen solvent, or the solution may be supersaturated without nucleation sites.
-
Recommended Solutions:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of common laboratory solvents to find a suitable single solvent or solvent/anti-solvent pair (see Table 2).
-
Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic scratches can serve as nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of the pure solid, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[3]
-
Concentrate and Cool: Slowly evaporate the solvent from the solution or store it at a lower temperature (e.g., 4 °C or -20 °C) for an extended period.
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Common Eluent Systems (v/v) | Modifier | Notes |
| Silica Gel | n-Hexane / Ethyl Acetate (e.g., 1:2)[1] | 0.1 - 1% Triethylamine[3] | The addition of a base is highly recommended to prevent tailing. |
| Silica Gel | Hexane / Ethyl Acetate / Dichloromethane (e.g., 2:1:2)[2] | 0.1 - 1% Triethylamine | A three-component system can provide unique selectivity. |
| Neutral Alumina | n-Hexane / Ethyl Acetate | None typically required | A good alternative if compound degrades on silica.[3] |
| C18 Reverse Phase | Acetonitrile / Water[6] | 0.1% Formic Acid or TFA | Useful for highly polar analogs in preparative HPLC. |
Table 2: Suggested Solvent Pairs for Recrystallization Screening
| "Good" Solvent (for dissolving) | "Bad" Anti-Solvent (for precipitating) |
| Dichloromethane (DCM) | n-Hexane or Pentane |
| Ethyl Acetate (EtOAc) | n-Hexane or Pentane |
| Acetone | Water or n-Hexane |
| Methanol or Ethanol | Water or Diethyl Ether |
| Tetrahydrofuran (THF) | n-Hexane or Water |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Determine an appropriate solvent system using TLC. A target Rf value of ~0.3 is ideal. Add 0.5% triethylamine to the TLC mobile phase to check for improvements in spot shape.
-
Column Packing: Pack a column with silica gel using your chosen eluent (e.g., n-Hexane / Ethyl Acetate) containing 0.5% triethylamine.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Load the sample onto the top of the packed column.
-
Elution: Run the column with the modifier-containing eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Place the crude solid in a flask and add a minimal amount of a "good" hot solvent (e.g., ethanol) until the solid is fully dissolved.
-
Precipitation: While the solution is still warm, slowly add a "bad" anti-solvent (e.g., water) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum.
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Troubleshooting flowchart for column chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. yscholarhub.yonsei.ac.kr [yscholarhub.yonsei.ac.kr]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
"avoiding isomerization during synthesis of pyrrolopyridine derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, specifically isomerization, encountered during the synthesis of pyrrolopyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of an Undesired Pyrrolopyridine Isomer
-
Q1: My reaction is producing a mixture of pyrrolopyridine isomers. How can I improve the regioselectivity of the cyclization step?
A1: The formation of isomeric products often stems from a lack of regioselectivity during the key cyclization step. Several factors can influence the outcome. Here is a systematic troubleshooting guide:
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst or base are critical. For instance, in related heterocyclic systems, the amount of base and the reaction temperature have been shown to significantly affect isomerization.[1]
-
Starting Materials: The substitution pattern of your precursors will heavily influence the direction of cyclization. The electronic and steric properties of the substituents can favor the formation of one isomer over another.
-
Synthetic Strategy: Different named reactions for indole and azaindole synthesis offer varying degrees of regioselectivity. Consider if your chosen method is optimal for the desired isomer. Methods like the Bartoli, Fischer, and transition-metal mediated syntheses can be tailored for specific azaindole isomers.[2][3]
-
Issue 2: Unexpected Isomerization of the Final Product
-
Q2: I have successfully synthesized the desired pyrrolopyridine isomer, but it appears to be isomerizing during workup or purification. What could be the cause and how can I prevent it?
A2: Post-synthetic isomerization can be a frustrating issue, often triggered by the conditions used for purification or isolation.
-
pH Sensitivity: Pyrrolopyridine derivatives can be sensitive to acidic or basic conditions. For example, a NaOH-mediated isomerization has been reported for a related pyrazolopyrimidine system, converting it to a pyrazolopyridine.[1] This suggests that exposure to strong bases during workup could potentially cause rearrangement.
-
Recommendation: Use neutral or buffered conditions for extraction and washing steps. Avoid strong acids or bases unless their use is specifically required and has been shown not to cause isomerization for your compound.
-
-
Thermal Instability: Elevated temperatures during purification (e.g., high-temperature distillation or prolonged heating during recrystallization) can sometimes provide the energy needed for isomerization to a more thermodynamically stable isomer.
-
Recommendation: Opt for purification methods that can be performed at lower temperatures, such as column chromatography with a suitable solvent system or recrystallization from a low-boiling solvent.
-
-
Photochemical Isomerization: Some aromatic systems can undergo photoisomerization upon exposure to UV light.
-
Recommendation: Protect your compound from direct light, especially if it is colored, by using amber vials or covering glassware with aluminum foil.
-
-
Troubleshooting Workflow for Isomerization Issues
The following workflow provides a logical sequence of steps to diagnose and resolve isomerization problems during pyrrolopyridine synthesis.
Caption: Troubleshooting workflow for isomerization in pyrrolopyridine synthesis.
Factors Influencing Isomer Formation
The regioselectivity of pyrrolopyridine synthesis is a complex interplay of various factors. Understanding these can help in designing experiments to favor the desired isomer.
Caption: Key factors influencing the regioselective synthesis of pyrrolopyridine isomers.
Quantitative Data Summary
While specific quantitative data on isomerization ratios is highly substrate-dependent, literature on related heterocyclic rearrangements highlights the impact of reaction conditions.
| Precursor System | Reagent/Condition | Temperature (°C) | Time (min) | Yield of Isomerized Product | Reference |
| 7-aryl-3-formylpyrazolo[1,5-a]pyrimidine | 2 equiv. NaOH (aq) | 100 | 5 | 90% | [1] |
| 7-aryl-3-formylpyrazolo[1,5-a]pyrimidine | 10 equiv. NaOH (aq) | 100 | 10 | 85% | [1] |
| 7-aryl-3-formylpyrazolo[1,5-a]pyrimidine | 2 equiv. NaOH (aq) | 80 | 10 | 75% | [1] |
Table 1: Effect of reaction conditions on the isomerization of a pyrazolopyrimidine to a pyrazolopyridine, demonstrating the sensitivity to base concentration and temperature.[1]
Key Experimental Protocols
Protocol 1: Microwave-Assisted, Base-Mediated Isomerization of a Model Heterocycle
This protocol is adapted from the reported isomerization of pyrazolopyrimidines to pyrazolopyridines and illustrates a potential pathway for isomerization that may need to be avoided.[1]
-
Reactant Preparation: In a 10 mL sealed microwave tube, dissolve the starting heterocycle (e.g., 7-aryl-3-formylpyrazolo[1,5-a]pyrimidine, 0.19 mmol) in the chosen solvent (0.7 mL).
-
Reagent Addition: Add the specified equivalents of sodium hydroxide (e.g., 2 equivalents).
-
Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 5 minutes).
-
Workup: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the isomerized product.
Note: This protocol is provided as an example of conditions that can induce isomerization. To avoid it, one should steer clear of such basic and high-temperature conditions during workup and purification unless the stability of the target molecule under these conditions has been verified.
References
"addressing efflux issues of 1H-pyrrolo[3,2-c]pyridine compounds in Caco-2 assays"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly efflux-related issues, encountered when evaluating 1H-pyrrolo[3,2-c]pyridine compounds in Caco-2 permeability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H-pyrrolo[3,2-c]pyridine compound shows low apparent permeability (Papp) in the apical-to-basolateral (A→B) direction. What are the potential causes?
Low A→B permeability can stem from several factors.[1] Beyond inherent poor passive diffusion, common issues include:
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical membrane of Caco-2 cells and pump the compound back into the apical chamber.[2][3]
-
Poor Recovery: The compound might have low aqueous solubility, may bind non-specifically to the assay plate, or could be metabolized by Caco-2 cells.[1][4] It is crucial to calculate the percent recovery to help interpret the data.[4]
-
Monolayer Integrity: A compromised Caco-2 monolayer can lead to unreliable results. Always check the transepithelial electrical resistance (TEER) values and the permeability of a paracellular marker like Lucifer yellow to ensure monolayer integrity before starting the experiment.[2]
Q2: I observed a high basolateral-to-apical (B→A) transport rate for my compound, resulting in an Efflux Ratio (ER) greater than 2. What does this signify?
An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that your compound is subject to active efflux.[4][5] Caco-2 cells, which serve as a model for the human intestinal epithelium, express various efflux transporters such as P-gp (encoded by the MDR1 gene) and BCRP.[3][6][7] These transporters actively pump substrates out of the cell, which in vivo can limit a drug's oral absorption.[5][8] Identifying this early is a critical step in drug discovery.[8]
Q3: How can I definitively confirm that my 1H-pyrrolo[3,2-c]pyridine compound is a substrate of P-gp or BCRP?
To confirm which transporter is responsible for the observed efflux, you should perform the bidirectional Caco-2 assay in the presence of specific transporter inhibitors.[2][6]
-
For P-gp: Use a known P-gp inhibitor like Verapamil.[6]
-
For BCRP: Use a BCRP inhibitor such as Fumitremorgin C or Ko143.[2][4]
If the efflux ratio decreases significantly (typically to ≤ 1.5) in the presence of a specific inhibitor, it confirms that your compound is a substrate for that transporter.[2]
Troubleshooting Workflow & Data Interpretation
The following diagram illustrates a typical workflow for troubleshooting low permeability and high efflux in Caco-2 assays.
Example Data: "Compound P" (1H-pyrrolo[3,2-c]pyridine series)
The table below presents hypothetical data for a compound ("Compound P") that is a substrate for P-gp. Note the high initial efflux ratio and its significant reduction in the presence of Verapamil.
| Condition | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery |
| Control (No Inhibitor) | A → B | 0.45 | 18.2 | 95% |
| B → A | 8.20 | 92% | ||
| + Verapamil (P-gp Inhibitor) | A → B | 5.10 | 1.1 | 98% |
| B → A | 5.61 | 96% | ||
| + Ko143 (BCRP Inhibitor) | A → B | 0.52 | 17.1 | 94% |
| B → A | 8.90 | 93% |
-
Papp (A→B): Apparent permeability, apical to basolateral.
-
Papp (B→A): Apparent permeability, basolateral to apical.
-
Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[4][9]
Experimental Protocols
Protocol 1: Standard Bidirectional Caco-2 Permeability Assay
This protocol is for determining the permeability and efflux ratio of a test compound.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., in 24- or 96-well plates) at an appropriate density.[10]
-
Culture the cells for 18-22 days in a humidified incubator at 37°C with 5% CO₂.[4] The medium should be changed every other day.[10]
-
The cells will differentiate to form a polarized monolayer resembling the intestinal epithelium.[8][11]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should meet a predefined threshold (e.g., ≥ 200 Ω·cm²).[12] Discard any monolayers that do not meet this criterion.
-
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).[10]
-
Prepare dosing solutions of the test compound (e.g., 10 µM) in the transport buffer.[3][6]
-
For A→B permeability: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[8]
-
For B→A permeability: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[8]
-
Incubate the plate at 37°C for a set period, typically 90 to 120 minutes, with gentle shaking.[3][10]
-
-
Sampling and Analysis:
Protocol 2: Efflux Transporter Inhibition Assay
This protocol is used to identify the specific transporter(s) involved in the efflux of a compound.
-
Follow Protocol 1 with the following modifications:
-
Preparation of Dosing Solutions:
-
Prepare dosing solutions of the test compound as described above.
-
Prepare additional sets of dosing solutions that also contain a specific efflux transporter inhibitor.[8]
-
P-gp Inhibition: Include a P-gp inhibitor (e.g., Verapamil at 50-100 µM).
-
BCRP Inhibition: Include a BCRP inhibitor (e.g., Ko143 at 1-5 µM or Fumitremorgin C at 10 µM).[13]
-
-
-
Assay Execution:
-
Run the bidirectional assay for the test compound alone (control) and for the test compound in the presence of each inhibitor, in parallel.
-
-
Data Analysis:
-
Calculate the Papp values and Efflux Ratio for all conditions.
-
Compare the ER of the compound with and without the inhibitor. A significant reduction in the ER in the presence of an inhibitor indicates that the compound is a substrate of the targeted transporter.[2]
-
Visualized Mechanisms
Efflux Mechanism in Caco-2 Monolayer
This diagram illustrates how a 1H-pyrrolo[3,2-c]pyridine compound, if it is a substrate, is actively pumped out of the Caco-2 cell by an efflux transporter like P-gp located on the apical membrane.
Permeability Classification Logic
This diagram shows the relationship between Papp (A→B) values and the Efflux Ratio (ER) in classifying a compound's permeability and efflux potential.
References
- 1. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Caco-2 Method Validation | Bienta [bienta.net]
- 6. enamine.net [enamine.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Method for Testing of Drugs Belonging to Substrates and Inhibitors of the Transporter Protein BCRP on Caco-2 Cells | Tranova | Drug development & registration [pharmjournal.ru]
- 10. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MPS1 Inhibitors Featuring the 4-methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Monopolar Spindle 1 (MPS1) kinase inhibitors built around the 4-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold. MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers makes it a compelling target for anticancer therapies. This document summarizes key performance data, experimental protocols, and visualizes the relevant biological pathways to aid in the evaluation and further development of this class of inhibitors.
Data Presentation: Performance Comparison
The following tables summarize the in vitro and cell-based activity, selectivity, and pharmacokinetic properties of a series of this compound derivatives as MPS1 inhibitors. The data is primarily sourced from the foundational study by Naud et al., 2013, which describes the structure-based design and optimization of these compounds.
Table 1: In Vitro and Cell-Based Potency of 1H-pyrrolo[3,2-c]pyridine MPS1 Inhibitors
| Compound ID | MPS1 IC50 (μM) | P-MPS1 IC50 (μM) | HCT116 GI50 (μM) |
| 8 | 0.025 | - | 0.55 |
| 25 | 0.004 | - | - |
| 39 | 0.004 | 0.16 | 0.50 |
| 48 | 0.003 | 0.04 | 0.16 |
| 55 | 0.003 | - | - |
| 65 (CCT251455) | 0.003 | 0.04 | 0.16 |
Data extracted from Naud et al., J. Med. Chem. 2013, 56, 24, 10045–10065.
Table 2: Kinase Selectivity Profile
| Compound ID | MPS1 IC50 (μM) | CDK2 IC50 (μM) | Selectivity (CDK2/MPS1) |
| 8 | 0.025 | 0.043 | 1.7 |
| 25 | 0.004 | >10 | >2500 |
| 39 | 0.004 | >10 | >2500 |
| 48 | 0.003 | >10 | >3333 |
| 65 (CCT251455) | 0.003 | >10 | >3333 |
Data extracted from Naud et al., J. Med. Chem. 2013, 56, 24, 10045–10065.
Table 3: In Vitro Pharmacokinetic Properties of Selected Compounds
| Compound ID | Mouse Liver Microsome Stability (% remaining after 30 min) | Human Liver Microsome Stability (% remaining after 30 min) | Caco-2 Efflux Ratio |
| 8 | <5 | <5 | 25 |
| 39 | 25 | 20 | 10 |
Data extracted from Naud et al., J. Med. Chem. 2013, 56, 24, 10045–10065.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the procedures described in the primary literature.
MPS1 Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of MPS1 in a purified system.
-
Reagents and Materials:
-
Recombinant human MPS1 kinase domain.
-
Myelin Basic Protein (MBP) as a substrate.
-
³³P-γ-ATP.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing MPS1 kinase and MBP in the kinase buffer.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ³³P-γ-ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP.
-
Wash the filter plate to remove unincorporated ³³P-γ-ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based MPS1 Autophosphorylation Assay (P-MPS1)
This assay quantifies the inhibition of MPS1 autophosphorylation in a cellular context, providing a measure of target engagement.
-
Reagents and Materials:
-
HCT116 human colon carcinoma cells.
-
Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum and antibiotics.
-
Nocodazole to induce mitotic arrest.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: anti-phospho-MPS1 (Thr676) and total MPS1 antibodies.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or fluorescent dye).
-
Western blotting or ELISA equipment.
-
-
Procedure:
-
Seed HCT116 cells in multi-well plates and allow them to adhere.
-
Treat the cells with nocodazole for a sufficient time (e.g., 16-18 hours) to arrest them in mitosis, which increases MPS1 autophosphorylation.
-
Add the test compounds at various concentrations to the mitotically arrested cells and incubate for a short period (e.g., 1-2 hours).
-
Lyse the cells and collect the protein extracts.
-
Quantify the levels of phosphorylated MPS1 (P-MPS1) and total MPS1 using Western blotting or a quantitative immunoassay like ELISA or Meso Scale Discovery (MSD).
-
Normalize the P-MPS1 signal to the total MPS1 signal.
-
Calculate the percentage of inhibition of MPS1 autophosphorylation for each compound concentration and determine the IC50 value.
-
HCT116 Cell Growth Inhibition Assay (GI50)
This assay determines the concentration of a compound that inhibits the growth of HCT116 cancer cells by 50%.
-
Reagents and Materials:
-
HCT116 human colon carcinoma cells.
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Reagents for cell viability assessment (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed HCT116 cells in 96-well plates at a low density.
-
Allow the cells to attach overnight.
-
Add the test compounds at a range of concentrations to the cells.
-
Incubate the plates for a prolonged period (e.g., 72-96 hours) to allow for cell division.
-
At the end of the incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., for SRB assay, fix the cells, stain with SRB, and then solubilize the dye).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to untreated control cells and determine the GI50 value.
-
Mandatory Visualizations
MPS1 Signaling in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint (SAC), a critical cell cycle control mechanism.
Caption: MPS1 signaling cascade in the spindle assembly checkpoint.
Experimental Workflow: MPS1 Inhibitor Evaluation
This diagram outlines the typical workflow for the evaluation of novel MPS1 inhibitors, from initial biochemical screening to cellular and in vivo characterization.
Caption: Workflow for the preclinical evaluation of MPS1 inhibitors.
Unraveling the Anti-Cancer Potential of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a promising framework for the development of potent anti-cancer agents. This guide provides a comprehensive comparison of the validated mechanisms of action for various derivatives of this scaffold, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways. While specific data on 4-methoxy-1H-pyrrolo[3,2-c]pyridine is not extensively available in the public domain, this guide focuses on closely related and well-studied derivatives, offering valuable insights into the potential of this chemical class.
The primary mechanism of action identified for several potent 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[1][2] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.
Beyond tubulin inhibition, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have also been investigated as inhibitors of key signaling kinases, such as FMS kinase and Monopolar Spindle 1 (MPS1) kinase, highlighting the versatility of this chemical backbone in targeting different oncogenic pathways.[3][4]
Comparative Efficacy of 1H-Pyrrolo[3,2-c]pyridine Derivatives
The following table summarizes the in vitro anti-proliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 10t | Tubulin | HeLa | 0.12 | [1][2] |
| SGC-7901 | 0.15 | [1][2] | ||
| MCF-7 | 0.21 | [1][2] | ||
| 10a | Tubulin | HeLa | >10 | [1][2] |
| SGC-7901 | >10 | [1][2] | ||
| MCF-7 | >10 | [1][2] | ||
| 10h | Tubulin | HeLa | 0.85 | [1] |
| SGC-7901 | 1.23 | [1] | ||
| MCF-7 | 1.56 | [1] | ||
| 1r | FMS Kinase | Ovarian Cancer Cells | 0.15 - 1.78 | [4] |
| Prostate Cancer Cells | 0.15 - 1.78 | [4] | ||
| Breast Cancer Cells | 0.15 - 1.78 | [4] | ||
| Compound 8 | MPS1 Kinase | HCT116 | 0.55 (GI50) | [3] |
| Combretastatin A-4 (CA-4) | Tubulin | HeLa | 0.0028 | [2] |
| SGC-7901 | 0.0031 | [2] | ||
| MCF-7 | 0.0035 | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to validate the mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives.
Tubulin Polymerization Assay
Objective: To determine the effect of the test compound on the in vitro polymerization of tubulin.
Methodology:
-
Tubulin protein is purified from bovine brain.
-
The polymerization of tubulin into microtubules is initiated by the addition of GTP and incubation at 37°C.
-
The change in turbidity (absorbance at 340 nm) is monitored over time using a spectrophotometer.
-
The test compound or a reference inhibitor (e.g., Combretastatin A-4) is added to the reaction mixture at various concentrations.
-
Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to a vehicle control.
Immunofluorescence Staining for Microtubule Integrity
Objective: To visualize the effect of the test compound on the microtubule network within cancer cells.
Methodology:
-
Cancer cells (e.g., HeLa) are cultured on coverslips and treated with the test compound for a specified duration.
-
Cells are then fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
The stained cells are visualized using a fluorescence microscope to assess the integrity and organization of the microtubule network. Disruption of the network is indicative of tubulin-targeting activity.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle progression.
Methodology:
-
Cancer cells are treated with the test compound for various time points.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed. An accumulation of cells in the G2/M phase suggests interference with mitosis, a hallmark of microtubule-targeting agents.
In Vitro Kinase Assay
Objective: To quantify the inhibitory activity of the test compound against a specific kinase (e.g., FMS kinase, MPS1 kinase).
Methodology:
-
The recombinant kinase enzyme is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.
-
The test compound is added at a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at an optimal temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods like ELISA or fluorescence-based assays.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pyrrolopyridine Landscape: A Comparative Look at In Vivo Efficacy in Preclinical Mouse Models
A comprehensive review of available scientific literature reveals a notable absence of specific in vivo efficacy studies for 4-methoxy-1H-pyrrolo[3,2-c]pyridine in mouse models. Research to date has largely centered on structurally related pyrrolopyridine isomers and derivatives, exploring their potential in oncology and neurology. This guide provides a comparative analysis of the in vivo performance of these related compounds, offering valuable insights for researchers and drug development professionals navigating this promising class of heterocyclic molecules.
While direct data for this compound is not publicly available, the broader family of pyrrolopyridines has demonstrated significant biological activity in various murine models. This guide will synthesize the existing data on these related structures, offering a framework for understanding their potential therapeutic applications and the experimental methodologies used to evaluate them.
Anticancer Investigations: Targeting Kinases and Microtubules
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have emerged as potent inhibitors of critical oncology targets. Notably, researchers have successfully developed inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key component in the spindle assembly checkpoint of cancer cells.
One such compound, CCT251455 , a 1H-pyrrolo[3,2-c]pyridine derivative, has demonstrated dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model.[1] While the precise structure of CCT251455 is distinct from this compound, its progression into in vivo studies underscores the therapeutic potential of this scaffold.
Another avenue of anticancer research has focused on 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization.[2][3][4] These compounds aim to disrupt microtubule dynamics, a clinically validated strategy in cancer therapy. While current studies have focused on in vitro activity against cancer cell lines like HeLa, SGC-7901, and MCF-7, they lay the groundwork for future in vivo efficacy and toxicity assessments in mouse models.[2][3][4]
The broader pyrrolopyridine class, including isomers like pyrrolo[2,1-f][3][5][6]triazine, has also yielded compounds with in vivo anticancer activity. For instance, dual inhibitors of HER2 and EGFR have shown significant tumor growth inhibition in GEO colon tumor xenograft mouse models.[7]
Neurological Applications: Sedative and Analgesic Properties
In contrast to the anticancer focus of the pyrrolo[3,2-c]pyridine scaffold, derivatives of 1H-pyrrolo[3,4-c]pyridine have been primarily investigated for their effects on the central nervous system. Various studies have reported the sedative and analgesic properties of these compounds in mice.[5][6][8]
For example, certain 2-substituted derivatives of 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been shown to significantly suppress spontaneous locomotor activity in mice.[5][6] The analgesic effects of this class of compounds have been evaluated using standard murine models such as the "hot plate" and "writhing" tests.[8]
Experimental Protocols: A Look at Methodologies
The in vivo assessment of these pyrrolopyridine derivatives employs established and well-documented experimental protocols.
Xenograft Mouse Models for Anticancer Efficacy
A common methodology for evaluating the in vivo anticancer efficacy of pyrrolopyridine derivatives involves the use of xenograft mouse models.
Experimental Workflow: Xenograft Mouse Model
Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft mouse model.
This process typically involves:
-
Cell Line Selection: Utilizing human cancer cell lines, such as HCT116, which are known to be sensitive to the targeted pathway.
-
Implantation: Subcutaneously implanting these cells into immunocompromised mice.
-
Tumor Growth and Treatment: Allowing tumors to reach a palpable size before initiating treatment with the test compound, often administered orally.
-
Efficacy Assessment: Regularly measuring tumor volume to determine the extent of tumor growth inhibition compared to a vehicle-treated control group.
Behavioral Models for Neurological Effects
To assess the sedative and analgesic properties of pyrrolo[3,4-c]pyridine derivatives, researchers employ a different set of in vivo assays.
Signaling Pathway: Postulated Mechanism for Sedative/Analgesic Action
Caption: Postulated mechanism of action for sedative and analgesic effects of pyrrolo[3,4-c]pyridine derivatives.
Key behavioral tests include:
-
Spontaneous Locomotor Activity: This test measures the effect of a compound on the general activity levels of mice in a novel environment. A reduction in movement is indicative of a sedative effect.
-
Hot Plate Test: This assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a heated surface. An increased latency suggests an analgesic effect.
-
Writhing Test: In this test, a chemical irritant is administered to induce abdominal constrictions (writhing). The ability of a compound to reduce the number of writhes is a measure of its analgesic activity.
Comparative Data Summary
The following tables summarize the available quantitative data for various pyrrolopyridine derivatives from in vivo mouse models. It is crucial to reiterate that these data are for compounds structurally related to, but not identical to, this compound.
Table 1: In Vivo Anticancer Efficacy of Pyrrolopyridine Derivatives
| Compound Class | Target | Mouse Model | Dosing | Efficacy Metric | Result |
| 1H-Pyrrolo[3,2-c]pyridine | MPS1 Kinase | HCT116 Xenograft | Dose-dependent | Inhibition of MPS1 | Demonstrated[1] |
| Pyrrolo[2,1-f][3][5][6]triazine | HER2/EGFR | GEO Xenograft | Not specified | Tumor Growth Inhibition | Significant[7] |
Table 2: In Vivo Neurological Effects of Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Test | Mouse Strain | Dosing | Efficacy Metric | Result |
| 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative | Spontaneous Locomotor Activity | Not specified | Not specified | Reduction in activity | Significant[5][6] |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative | Writhing Test | Not specified | Not specified | Reduction in writhes | Active[8] |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative | Hot Plate Test | Not specified | Not specified | Increased reaction latency | Active[8] |
Conclusion
While the in vivo efficacy of this compound in mouse models remains to be specifically elucidated, the broader pyrrolopyridine family presents a rich and diverse landscape of biological activity. The existing research on related compounds provides a strong foundation for future investigations. The demonstrated in vivo anticancer and neurological activities of various pyrrolopyridine scaffolds highlight their potential as templates for the development of novel therapeutics. Future studies are warranted to synthesize and evaluate this compound in relevant in vivo models to determine its specific pharmacological profile and therapeutic potential.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives' anticancer activity"
A detailed analysis of recently synthesized 1H-pyrrolo[3,2-c]pyridine derivatives reveals their potent anticancer activities, with specific compounds demonstrating significant efficacy against various cancer cell lines. This guide provides a comparative assessment of their performance, supported by experimental data, to inform researchers and professionals in drug development.
A recent study focused on a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors.[1][2] These compounds were evaluated for their in vitro antiproliferative activities against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2] The majority of the synthesized compounds exhibited moderate to excellent antitumor activities.[1][2]
Data Presentation: In Vitro Antiproliferative Activity
The anticancer efficacy of the 1H-pyrrolo[3,2-c]pyridine derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values using a standard MTT assay. The results for a selection of these compounds are summarized in the table below.
| Compound | R Group (at position 6) | IC50 (μM) HeLa | IC50 (μM) SGC-7901 | IC50 (μM) MCF-7 |
| 10h | 4-methoxyphenyl | 0.85 | 1.02 | 1.33 |
| 10k | 4-ethoxyphenyl | 0.63 | 0.78 | 0.95 |
| 10l | 4-fluorophenyl | 0.41 | 0.52 | 0.68 |
| 10m | 4-chlorophenyl | 0.35 | 0.41 | 0.55 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (Positive Control) | 0.08 | 0.11 | 0.15 |
Data sourced from Wang et al., 2024.[1][2]
Among the evaluated compounds, derivative 10t , which features an indolyl moiety at the 6-position, demonstrated the most potent anticancer activity with IC50 values ranging from 0.12 to 0.21 μM across the three cell lines.[1][2] The derivative containing a 4-methoxyphenyl group (10h ) showed moderate activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anticancer activity of the 1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effects of the compounds on the HeLa, SGC-7901, and MCF-7 human cancer cell lines.[1]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (CA-4) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis
The effect of the most potent compound, 10t , on the cell cycle distribution of HeLa cells was investigated using flow cytometry.
-
Cell Treatment: HeLa cells were treated with compound 10t at concentrations corresponding to its IC50, 2x IC50, and 3x IC50 for 24 hours. A control group was treated with 0.1% DMSO.[2]
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.
The results indicated that compound 10t caused a significant G2/M phase cell cycle arrest in a dose-dependent manner.[1][2]
Apoptosis Analysis
Apoptosis induction by compound 10t in HeLa cells was quantified using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Treatment: HeLa cells were treated with compound 10t at its IC50, 2x IC50, and 3x IC50 for 24 hours.
-
Staining: After treatment, the cells were harvested, washed with PBS, and resuspended in binding buffer. The cells were then stained with Annexin V-FITC and propidium iodide for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The analysis demonstrated that compound 10t induced apoptosis in HeLa cells in a dose-dependent manner.[1][2]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for these 1H-pyrrolo[3,2-c]pyridine derivatives was identified as the inhibition of tubulin polymerization.[1][2] Compound 10t was shown to potently inhibit tubulin polymerization in vitro and disrupt the microtubule dynamics in HeLa cells, leading to mitotic arrest and subsequent apoptosis.[1][2] Molecular modeling studies suggest that these compounds bind to the colchicine-binding site on tubulin.[1][2]
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action via inhibition of tubulin polymerization.
References
A Comparative Guide to the Cross-Reactivity Profiling of 4-methoxy-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors
This guide provides a comparative analysis of the kinase selectivity and cross-reactivity profiles of inhibitors based on the 4-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold. The data presented here is compiled from publicly available studies to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds against a panel of kinases.
Introduction to this compound Kinase Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its role in the development of various kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. The this compound core represents a specific chemotype within this class, and understanding its cross-reactivity is vital for assessing potential therapeutic applications and off-target effects.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, compound 1r , against a panel of kinases. While not a 4-methoxy substituted compound, its data provides insight into the general selectivity profile of this scaffold. The data is presented as percentage inhibition at a 1 µM concentration.
Table 1: Cross-Reactivity Profile of Compound 1r
| Kinase Target | Inhibition at 1 µM (%) |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
| Other kinases in the 40-kinase panel showed significantly lower inhibition. |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]
The data indicates that compound 1r is a potent inhibitor of FMS kinase with moderate activity against FLT3 (D835Y) and c-MET, suggesting a degree of selectivity for FMS.[1]
Experimental Protocols for Kinase Profiling
A variety of biochemical assays are employed to determine the cross-reactivity and selectivity of kinase inhibitors. These can be broadly categorized into activity assays and binding assays.[6]
1. Radiometric Activity Assays: This is often considered the "gold standard" for kinase profiling.[6] The assay directly measures the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate by the kinase.
-
Protocol Outline:
-
The test compound (inhibitor) is incubated with the kinase, a specific substrate, cofactors, and radiolabeled ATP.
-
The reaction mixture is then spotted onto a filter paper which binds the phosphorylated substrate.
-
Unreacted radiolabeled ATP is washed away.
-
The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
The level of inhibition is determined by comparing the radioactivity in the presence of the test compound to a control reaction without the inhibitor.
-
2. Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescence resonance energy transfer (FRET) to detect kinase activity. Time-Resolved FRET (TR-FRET) is a variation that minimizes background fluorescence.[7][8]
-
Protocol Outline:
-
A kinase, a biotinylated substrate, and ATP are incubated with the test inhibitor.
-
After the kinase reaction, a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity.
-
Excitation of the europium donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength.
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate and is used to calculate the inhibitory activity of the compound.
-
3. Kinase Binding Assays (e.g., KinomeScan™): This type of assay measures the ability of a compound to bind to a kinase's ATP-binding site, rather than its enzymatic activity.[7][9]
-
Protocol Outline:
-
A library of human kinases, each tagged with a DNA barcode, is used.
-
The test compound is incubated with the kinase library.
-
The kinases that bind to the test compound are separated from those that do not.
-
The amount of each kinase bound to the compound is quantified by measuring its corresponding DNA tag, typically using quantitative PCR.
-
The results provide a comprehensive profile of the compound's binding affinities across a large portion of the kinome.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Inhibition
Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and mTOR pathways.[10] The diagram below illustrates the points of inhibition within these pathways by a representative inhibitor of this class.
Caption: Inhibition of MEK, JNK, and mTOR signaling by a pyrrolo[3,2-c]pyridine derivative.
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 4-methoxy-1H-pyrrolo[3,2-c]pyridine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors, such as compounds based on the 4-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold, necessitates rigorous confirmation of their engagement with the intended intracellular targets. This guide provides a comparative overview of key experimental methodologies to quantitatively assess target engagement in a cellular context. The 1H-pyrrolo[3,2-c]pyridine core has been identified as a versatile scaffold for kinase inhibitors, with derivatives targeting kinases such as Monopolar Spindle 1 (MPS1) and FMS-like tyrosine kinase 3 (FMS).[1][2] This guide will use a hypothetical MPS1 kinase inhibitor as an example to illustrate the application of these techniques.
Comparison of Target Engagement Methodologies
Several distinct approaches can be employed to confirm and quantify the interaction of a compound with its target protein within cells. Each method offers unique advantages and disadvantages in terms of throughput, sensitivity, and the nature of the data generated. The choice of assay often depends on the specific research question, available resources, and the stage of drug development.
| Methodology | Principle | Measures | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][4] | Target stabilization (ΔTm) | Label-free, applicable to endogenous proteins, confirms direct physical binding in cells and tissues.[3][5] | Lower throughput, requires specific antibodies for detection (Western Blot), may not be suitable for all targets. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6][7] | Intracellular affinity (IC50), residence time, cell permeability.[6][8] | Live-cell assay, highly quantitative, high-throughput, broad applicability to many kinases.[6][9] | Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer.[8] |
| Kinobeads Competition Binding Assay | Competitive binding of the test compound against a broad-spectrum of immobilized kinase inhibitors (kinobeads).[10][11] | Target spectrum, selectivity, apparent dissociation constants (Kd).[10] | Unbiased, proteome-wide selectivity profiling, identifies off-targets.[11][12] | Performed on cell lysates (not intact cells), requires mass spectrometry, may not detect all kinase targets.[11] |
| In-Cell Western / Phosphorylation Assay | Antibody-based detection of the phosphorylation status of a known downstream substrate of the target kinase.[13][14] | Functional inhibition of kinase activity (IC50). | High-throughput, measures functional consequence of target engagement, uses endogenous proteins.[14] | Indirect measure of target binding, requires a known and validated downstream substrate and phospho-specific antibodies.[13] |
Experimental Protocols and Data Presentation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target binding in a physiological context by measuring changes in the thermal stability of the target protein upon ligand binding.[5]
Experimental Workflow
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Challenge: Harvest the treated cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 40°C to 70°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration to ensure equal loading. Analyze the amount of soluble target protein (e.g., MPS1) in each sample by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples to generate "melting curves." A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, engagement.[3]
Data Presentation:
| Temperature (°C) | Soluble MPS1 (Vehicle, %) | Soluble MPS1 (Compound, %) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of a test compound to a target protein by measuring the disruption of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target and a cell-permeable fluorescent tracer.[6][9]
Signaling Pathway
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase (e.g., MPS1-NanoLuc®). Seed the transfected cells into a multi-well plate.[6]
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the test compound and a specific fluorescent tracer (at a pre-determined optimal concentration) to the cells.[8]
-
Substrate Addition and Incubation: Add the NanoLuc® substrate (furimazine) to the wells and incubate at room temperature to allow for cell lysis and the BRET reaction to stabilize.
-
Signal Detection: Measure the luminescence signals at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the intracellular affinity of the compound for the target.[8]
Data Presentation:
| Compound Concentration (µM) | BRET Ratio | % Inhibition |
| 0.001 | 0.45 | 2 |
| 0.01 | 0.42 | 10 |
| 0.1 | 0.30 | 45 |
| 1 | 0.15 | 80 |
| 10 | 0.05 | 98 |
| 100 | 0.04 | 100 |
| IC50 (µM) | \multicolumn{2}{c | }{0.15 } |
Kinobeads Competition Binding Assay
This chemoproteomic approach provides an unbiased profile of a compound's kinase selectivity by measuring its ability to compete with immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10]
Experimental Workflow
Caption: Workflow for a Kinobeads Competition Binding Assay.
Detailed Protocol:
-
Cell Lysate Preparation: Grow and harvest a large number of cells. Lyse the cells under non-denaturing conditions to maintain native protein conformations.
-
Competition Experiment: Aliquot the cell lysate. To each aliquot, add a different concentration of this compound (or vehicle). Then, add the kinobeads slurry and incubate to allow for competitive binding.[11]
-
Affinity Purification: Wash the kinobeads extensively to remove proteins that did not bind or were competed off by the free inhibitor.
-
Sample Preparation for Mass Spectrometry: Elute the remaining bound proteins from the beads and digest them into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: For each identified kinase, plot the relative amount bound to the beads against the compound concentration. Fit the data to a dose-response curve to calculate an apparent IC50 value, indicating the compound's potency for that kinase.[10]
Data Presentation:
| Kinase Target | IC50 (µM) for Compound X | IC50 (µM) for this compound |
| MPS1 | >10 | 0.05 |
| CDK2 | 0.5 | 2.5 |
| SRC | 2.0 | >10 |
| EGFR | >10 | >10 |
| FLT3 | 1.2 | 8.0 |
In-Cell Western / Phosphorylation Assay
This method provides a functional readout of target engagement by quantifying the inhibition of a kinase's activity within the cell. This is achieved by measuring the phosphorylation level of a known downstream substrate.[13] For MPS1, a key substrate is itself (autophosphorylation at Thr676).
Signaling Pathway
Caption: Inhibition of MPS1 Autophosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in a 96- or 384-well plate. Treat the cells with a serial dilution of this compound for an appropriate time.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody entry.[15]
-
Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MPS1 Thr676). A second primary antibody for a loading control (e.g., total MPS1 or a housekeeping protein) should be used in parallel.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).[14]
-
Imaging and Quantification: Scan the plate using a near-infrared imaging system. The integrated fluorescence intensity in each well is quantified.
-
Data Analysis: Normalize the phospho-protein signal to the loading control signal. Plot the normalized signal against the compound concentration and fit to a dose-response curve to determine the IC50 for functional inhibition.[14]
Data Presentation:
| Compound Concentration (µM) | Normalized p-MPS1 Signal | % Inhibition |
| 0.001 | 0.98 | 2 |
| 0.01 | 0.91 | 9 |
| 0.1 | 0.55 | 45 |
| 1 | 0.18 | 82 |
| 10 | 0.04 | 96 |
| 100 | 0.03 | 97 |
| IC50 (µM) | \multicolumn{2}{c | }{0.12 } |
By employing a combination of these orthogonal methods, researchers can build a comprehensive and robust data package to confidently confirm the intracellular target engagement of this compound, elucidating its potency, selectivity, and mechanism of action within a cellular environment.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 8. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. licorbio.com [licorbio.com]
- 15. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
Selectivity Profile of 1H-Pyrrolo[3,2-c]pyridine Derivatives as MPS1 Kinase Inhibitors
An Objective Comparison of the Kinase Selectivity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), a critical component of the spindle assembly checkpoint. An initial high-throughput screening identified a potent but non-selective compound, which led to the structure-based design of highly selective inhibitors.
One of the initial compounds in this series demonstrated potent inhibition of MPS1 but also showed significant activity against Cyclin-Dependent Kinase 2 (CDK2)[1][2]. Further optimization led to the development of compound 65 (CCT251455), which exhibited high potency for MPS1 and significantly improved selectivity against other kinases[1][2].
Table 1: Kinase Inhibition Profile of an Early 1H-Pyrrolo[3,2-c]pyridine Derivative
| Kinase Target | IC50 (µM) |
| MPS1 | 0.025 |
| CDK2 | 0.043 |
| Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1[1][2]. |
Selectivity Profile of 1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
Another series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effect against FMS kinase (CSF-1R), a type III receptor tyrosine kinase implicated in various cancers and inflammatory disorders. Within this series, compound 1r emerged as a potent and selective FMS kinase inhibitor[3].
Compound 1r was tested against a panel of 40 kinases and demonstrated significant selectivity for FMS. At a concentration of 1 µM, it showed high inhibition of FMS, with moderate activity against FLT3 (D835Y) and c-MET, and minimal inhibition of other tested kinases[3]. The IC50 value for FMS kinase was determined to be 30 nM, indicating high potency[3].
Table 2: Inhibition of Various Kinases by Compound 1r at 1 µM
| Kinase Target | Inhibition (%) |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
| Data reflects the percentage of inhibition at a 1 µM concentration of compound 1r[3]. |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
The inhibitory activity of the compounds against various kinases is typically determined using in vitro kinase screening assays. A general protocol involves the following steps:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³³P-ATP) or fluorescence-based assays.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the compound to a control reaction without the compound.
-
IC50 values, the concentration of the inhibitor required to reduce kinase activity by 50%, are then determined by fitting the dose-response data to a suitable equation.
For the FMS kinase screening, the Kinase HotSpotSM service from Reaction Biology Corp. was utilized, where compounds were tested in a 10-dose duplicate assay with a threefold serial dilution starting from 81 µM[3].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the primary kinase targets and a general workflow for kinase inhibition assays.
Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: FMS (CSF-1R) Signaling Pathway.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives Against Leading Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a novel class of tubulin inhibitors, 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives, against established microtubule-targeting agents including Paclitaxel, Vincristine, Colchicine, and Combretastatin A-4. The data presented herein is compiled from publicly available experimental results to facilitate an objective evaluation for researchers in oncology and drug discovery.
Executive Summary
A novel derivative of this compound, designated as compound 10t , has demonstrated potent in vitro anticancer activity by inhibiting tubulin polymerization. This compound induces G2/M cell cycle arrest and apoptosis in various cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation. This guide benchmarks the efficacy of compound 10t against standard-of-care and well-characterized tubulin inhibitors, providing a quantitative and methodological framework for its evaluation.
Quantitative Performance Analysis
The in vitro cytotoxic activity of this compound derivative 10t and other tubulin inhibitors was evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Mechanism of Action | Binding Site |
| This compound (10t) | 0.12[1] | 0.15[1] | 0.21[1] | Tubulin Polymerization Inhibitor | Colchicine |
| Paclitaxel | ~0.0025 - 0.0075[2] | Not Widely Reported | ~0.0066 - 3.5[3][4] | Microtubule Stabilizer | Taxol |
| Vincristine | Not Widely Reported | Not Widely Reported | ~7.37 (nM, converted to 0.00737 µM)[5] | Tubulin Polymerization Inhibitor | Vinca Alkaloid |
| Colchicine | Not Widely Reported | Not Widely Reported | >20 (low toxicity observed)[6] | Tubulin Polymerization Inhibitor | Colchicine |
| Combretastatin A-4 | 95.90[7] | Not Widely Reported | Not Widely Reported | Tubulin Polymerization Inhibitor | Colchicine |
Mechanism of Action and Signaling Pathways
Tubulin inhibitors disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis. The this compound derivative 10t acts as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin. This mechanism is shared with colchicine and combretastatin A-4. In contrast, paclitaxel stabilizes microtubules, while vinca alkaloids inhibit tubulin polymerization by binding to a distinct site.
Caption: Mechanism of action of various tubulin inhibitors leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these tubulin inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[8][9][10]
Caption: Workflow for the MTT cell viability assay.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer. Prepare stock solutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.[11][12][13]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the extent of inhibition by comparing the curves of treated samples to a control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14][15][16][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Immunofluorescence Staining of Microtubules
This technique visualizes the effects of tubulin inhibitors on the cellular microtubule network.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with test compounds.
-
Fixation: Fix the cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[18][19][20]
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.
Caption: Workflow for immunofluorescence staining of microtubules.
Conclusion
The this compound derivative 10t exhibits potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the sub-micromolar range. Its mechanism of action as a colchicine-site tubulin polymerization inhibitor is well-supported by in vitro assays. When benchmarked against established tubulin inhibitors, compound 10t demonstrates comparable or superior potency in the tested cell lines, highlighting its potential as a lead compound for the development of novel anticancer therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. benchchem.com [benchchem.com]
- 19. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Evaluating the Therapeutic Index of 4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of novel 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives, which have emerged as potent anticancer agents. By targeting the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the underlying molecular mechanisms and experimental workflows to aid in the evaluation of their therapeutic potential.
Comparative Efficacy and Selectivity
The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development. It is typically calculated as the ratio of the toxic dose to the therapeutic dose. In the absence of comprehensive in vivo toxicity data for the novel this compound derivatives, this guide utilizes the in vitro selectivity index (SI) as a key metric for evaluation. The SI is calculated as the ratio of the half-maximal cytotoxic concentration (IC50) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Recent studies have identified a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as potent inhibitors of tubulin polymerization.[1][2][3] The 4-methoxy substitution is an integral part of the 1-(3,4,5-trimethoxyphenyl) moiety present in these potent derivatives. One of the most active compounds identified is 10t , which incorporates an indolyl group at the 6-position of the pyrrolo[3,2-c]pyridine core.[1][2]
The following tables summarize the in vitro antiproliferative activity of representative this compound derivatives against various human cancer cell lines and a normal murine fibroblast cell line (NIH3T3). For comparison, data for Colchicine, a well-known tubulin inhibitor with a narrow therapeutic index, and the established anticancer drug Combretastatin A-4 (CA-4) are included.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of this compound Derivatives and Comparator Compounds
| Compound | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) | A375P (Melanoma) | NIH3T3 (Normal Fibroblasts) |
| Derivative 10h | 1.9 | 4.5 | 3.2 | Not Reported | Not Reported |
| Derivative 10t | 0.12 | 0.15 | 0.21 | Not Reported | Not Reported |
| Derivative 8c | Not Reported | Not Reported | Not Reported | IC50 reported, but value not specified | Selectivity reported |
| Derivative 9b | Not Reported | Not Reported | Not Reported | IC50 reported, but value not specified | Selectivity reported |
| Colchicine | ~0.01 (Literature) | ~0.01 (Literature) | ~0.01 (Literature) | Not Reported | ~0.01 (Literature) |
| CA-4 | 0.047 | 0.068 | 0.089 | Not Reported | Not Reported |
Data for derivatives 10h and 10t sourced from[2]. Data for CA-4 sourced from[4]. Information on derivatives 8c and 9b is from a study on similar 1H-pyrrolo[3,2-c]pyridine derivatives[5].
Table 2: Selectivity Index of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Selectivity Index (SI = IC50 NIH3T3 / IC50 A375P) |
| Derivative 8c | 7.50 |
| Derivative 9b | 454.90 |
| Colchicine | ~1 (Literature) |
Data for derivatives 8c and 9b sourced from[5]. A higher SI indicates greater selectivity for cancer cells.
The data indicates that derivative 9b exhibits exceptional selectivity for melanoma cells over normal fibroblasts, with a selectivity index of 454.90.[5] This is significantly higher than that of colchicine, which is known for its low therapeutic index due to its toxicity to normal cells.[6] While direct cytotoxicity data for the highly potent derivative 10t against normal cell lines is not available in the reviewed literature, its nanomolar efficacy against cancer cell lines suggests that a favorable therapeutic window could be achievable if similar selectivity is observed.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these this compound derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][3] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.
Caption: Signaling pathway of this compound derivatives.
The evaluation of these compounds involves a series of key experiments to determine their efficacy and mechanism of action. The following workflow illustrates the typical experimental process.
Caption: General experimental workflow for evaluating novel anticancer compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
In Vitro Cytotoxicity: MTT Assay
This protocol is used to assess the antiproliferative activity of the compounds against cancer and normal cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Colchicine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.
-
Reagents: Purified bovine tubulin (>99%), GTP, and a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to the polymerization buffer containing GTP.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a negative control (vehicle) and positive controls (e.g., colchicine for inhibition, paclitaxel for promotion).
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations corresponding to their IC50 values for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[1][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound and its derivatives are categorized as irritants, with the potential to cause skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to skin irritation.[1][2] |
| Skin and Body Protection | Impervious clothing, such as a fully-buttoned lab coat. | Minimizes the risk of skin contact with the chemical.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary. | Prevents inhalation of dust or fumes, which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[1][2] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection and Storage:
-
Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, compatible, and properly sealed waste container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound waste") and appropriate hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]
2. Accidental Spill Containment:
-
In the event of a small spill, ensure adequate ventilation and wear the appropriate PPE.
-
Absorb the spill with an inert, dry material and place it into a suitable disposal container.[4]
-
Prevent the spill from entering drains or waterways.[2]
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound or its relevant derivative.
4. Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulatory requirements.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-methoxy-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS No. 944900-76-9). The following procedures are based on the known hazards of similar pyridine-based heterocyclic compounds and general laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound was not located, the information herein is intended to establish a robust safety framework for its use in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. Primary hazards include irritation to the skin, eyes, and respiratory system. Proper use of Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles compliant with ANSI Z87.1 or equivalent. A face shield should be worn in addition to goggles when there is a significant splash hazard. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Viton® gloves are recommended for handling pyridine derivatives due to their high resistance. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Always inspect gloves for integrity before use. | To prevent skin contact and absorption of the chemical. |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended when handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible. The use of a P100 particulate filter in combination with the OV cartridge is advised if handling the powder. | To prevent inhalation of dust or vapors. |
Glove Selection Guide for Pyridine Compounds
| Glove Material | Breakthrough Time | Recommendation |
| Butyl Rubber | > 480 minutes | Excellent |
| Viton® | > 480 minutes | Excellent |
| Neoprene | > 60 minutes | Good (for short-term use) |
| Nitrile | < 30 minutes | Limited Use (for splash protection only) |
| Natural Rubber (Latex) | Not Recommended | Poor |
Note: Breakthrough times are general guidelines for pyridine and may vary for this compound. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Operational and Disposal Plans
Engineering Controls:
-
All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersal of powder.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain any vapors or dust.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, bench paper) and excess material, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name and associated hazards (e.g., "Hazardous Waste: this compound").
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Dispose of the hazardous waste through your institution's EHS-approved waste management program. Incineration in a permitted hazardous waste incinerator is the preferred method for pyridine derivatives.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Risk Assessment: Conduct a thorough risk assessment for any new procedure involving this compound. Identify potential hazards and implement appropriate control measures.
-
Scale: Whenever possible, work with the smallest quantity of the chemical necessary for the experiment.
-
Decontamination: All glassware and equipment that come into contact with the compound should be decontaminated. Rinse with a suitable solvent that will dissolve the compound, followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
Visualizations
Caption: PPE selection workflow for handling this compound.
Caption: Logical flow for the safe disposal of waste containing the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
